molecular formula C11H15BrN2O2 B1504506 (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester CAS No. 885270-68-8

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B1504506
CAS No.: 885270-68-8
M. Wt: 287.15 g/mol
InChI Key: TXGJDADLVDVRCQ-UHFFFAOYSA-N
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Description

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS 885270-68-8) is a brominated aromatic carbamate derivative of high importance in pharmaceutical research and development. This compound is characterized by a tert-butyl carbamate group attached to a phenyl ring substituted with an amino group at the 5-position and a bromine atom at the 2-position . It serves as a critical synthetic intermediate, particularly in the development of targeted therapies such as kinase inhibitors and novel antimicrobial agents . Its molecular formula is C11H15BrN2O2 with a molecular weight of 287.15 g/mol . The strategic placement of functional groups on the benzene ring defines its research utility. The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of diverse aromatic and aliphatic groups . The primary amine group at the 5-position can participate in amide bond formation or other condensation reactions, facilitating the construction of more complex molecular architectures . Furthermore, the tert-butoxycarbonyl (Boc) group acts as a temporary protective group for the aniline nitrogen, which can be cleanly removed under acidic conditions to reveal the free amine, enabling selective synthesis in multi-step sequences . The compound is typically supplied as a solid and should be stored in a cool, dry place. As with all chemicals, appropriate safety measures should be taken; it is advised to wear personal protective equipment and handle the compound in a well-ventilated area . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl N-(5-amino-2-bromophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGJDADLVDVRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697689
Record name tert-Butyl (5-amino-2-bromophenyl)carbamate
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Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-68-8
Record name tert-Butyl (5-amino-2-bromophenyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885270-68-8
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Foundational & Exploratory

An In-depth Technical Guide to (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS No. 885270-68-8)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, a detailed, rationalized synthesis protocol, its applications, and essential safety information.

Introduction and Strategic Importance

This compound, bearing the CAS number 885270-68-8, is a bifunctional aromatic amine derivative. Its structure is characterized by a bromo substituent ortho to a free amino group and a tert-butoxycarbonyl (Boc) protected amine at the meta position. This specific arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs). The Boc protecting group offers robust protection under a variety of reaction conditions while being readily removable under acidic conditions, providing strategic flexibility in multi-step synthetic sequences. The presence of the bromine atom and the free amine allows for a diverse range of subsequent chemical transformations, including cross-coupling reactions and amide bond formations.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 885270-68-8Chemical Abstracts Service
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.15 g/mol
Appearance White to off-white solid (inferred)[1]
Solubility Soluble in organic solvents such as dichloromethane and ethyl acetate; less soluble in water (inferred).[1][1]
Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~1.5 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will present as a sharp singlet.

    • δ ~3.7 ppm (br s, 2H): The two protons of the free amino group will likely appear as a broad singlet.

    • δ ~6.5-7.5 ppm (m, 3H): The three aromatic protons will appear in the aromatic region, with their specific chemical shifts and coupling patterns dependent on the electronic effects of the substituents.

    • δ ~7.0-8.0 ppm (br s, 1H): The proton of the carbamate NH group will likely appear as a broad singlet.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group.

    • δ ~80 ppm: The quaternary carbon of the tert-butyl group.

    • δ ~110-145 ppm: The six carbons of the aromatic ring, with their specific shifts influenced by the bromo, amino, and carbamate substituents.

    • δ ~153 ppm: The carbonyl carbon of the carbamate group.

  • Mass Spectrometry (ESI+):

    • m/z [M+H]⁺ ≈ 287.0/289.0: The protonated molecular ion peak will show a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis Protocol: A Rational Approach

The synthesis of this compound can be logically approached from commercially available starting materials. The following protocol is a well-reasoned synthetic pathway based on established organic chemistry principles and analogous transformations found in the literature.[2][3]

Overall Synthetic Strategy

The proposed synthesis involves a two-step sequence starting from 4-bromo-3-nitroaniline:

  • Selective Boc Protection: The amino group of 4-bromo-3-nitroaniline is selectively protected using di-tert-butyl dicarbonate (Boc₂O). The nitro group is a strong deactivating group, which can influence the reactivity of the amine.

  • Chemoselective Reduction: The nitro group of the Boc-protected intermediate is then selectively reduced to an amine, yielding the final product. This reduction must be performed under conditions that do not affect the Boc protecting group or the carbon-bromine bond.

G Start 4-Bromo-3-nitroaniline Intermediate tert-Butyl (4-bromo-3-nitrophenyl)carbamate Start->Intermediate Boc₂O, Base (e.g., TEA or DMAP) Product (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester Intermediate->Product Reduction (e.g., Fe/NH₄Cl or H₂, Pd/C)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of tert-Butyl (4-bromo-3-nitrophenyl)carbamate

  • Rationale: The protection of the amino group is a crucial first step to prevent its interference in subsequent reactions. The Boc group is chosen for its stability in the upcoming reduction step and its ease of removal under acidic conditions.[4]

  • Procedure:

    • To a solution of 4-bromo-3-nitroaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base such as triethylamine (1.5 eq) or 4-dimethylaminopyridine (0.1 eq).

    • The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl (4-bromo-3-nitrophenyl)carbamate.

Step 2: Synthesis of this compound

  • Rationale: The chemoselective reduction of the nitro group in the presence of a Boc-protected amine and an aryl bromide is a common transformation in organic synthesis. Several methods are available, with catalytic hydrogenation or the use of reducing metals in neutral or slightly acidic conditions being preferred to avoid cleavage of the acid-labile Boc group.[5][6]

  • Procedure:

    • The tert-butyl (4-bromo-3-nitrophenyl)carbamate (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate.

    • A reducing agent is added. Common choices include:

      • Catalytic Hydrogenation: Palladium on carbon (5-10 mol%) under a hydrogen atmosphere.

      • Metal-based Reduction: Iron powder (5-10 eq) in the presence of ammonium chloride (5-10 eq) in a mixture of ethanol and water.

    • The reaction mixture is stirred vigorously at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

    • If using catalytic hydrogenation, the reaction mixture is filtered through a pad of celite to remove the catalyst.

    • If using a metal-based reduction, the reaction mixture is filtered to remove the metal salts, and the filtrate is extracted with an organic solvent.

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a versatile building block in medicinal chemistry. The carbamate functionality is a stable amide-ester hybrid that can act as a peptide bond surrogate, improve cell permeability, and participate in hydrogen bonding with biological targets.[7]

G BuildingBlock (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester Reaction1 Suzuki or Stille Coupling (at Bromine) BuildingBlock->Reaction1 Reaction2 Amide Bond Formation (at Amino Group) BuildingBlock->Reaction2 Reaction3 Buchwald-Hartwig Amination (at Bromine) BuildingBlock->Reaction3 FinalProduct Complex Heterocyclic APIs Reaction1->FinalProduct Reaction2->FinalProduct Reaction3->FinalProduct

Caption: Reactivity and utility in the synthesis of APIs.

  • Scaffold for Kinase Inhibitors: The phenylenediamine core is a common feature in many kinase inhibitors. This intermediate can be used to synthesize inhibitors targeting various kinases involved in cancer and inflammatory diseases. For instance, it is a key intermediate in the synthesis of certain epidermal growth factor receptor (EGFR) inhibitors.[2][3]

  • Synthesis of Heterocyclic Compounds: The ortho-bromoaniline moiety is a precursor for the synthesis of various fused heterocyclic systems, such as benzimidazoles, quinazolines, and benzodiazepines, which are privileged scaffolds in drug discovery.

  • Fragment-Based Drug Design: Due to its specific substitution pattern and moderate molecular weight, this compound can be used as a fragment in fragment-based drug discovery campaigns to identify novel binding motifs for various protein targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, the following guidelines are based on the known hazards of structurally similar compounds.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

This compound is a strategically important and versatile building block in organic synthesis and medicinal chemistry. Its well-defined functional groups allow for a wide range of chemical transformations, making it an invaluable tool for the construction of complex molecular architectures, particularly in the development of novel therapeutic agents. A sound understanding of its properties, a rational synthetic approach, and adherence to proper safety protocols are essential for its successful application in the laboratory.

References

  • MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. Retrieved from [Link]

  • ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • SciELO México. (2012). Efficient 'One Pot' Nitro Reduction-Protection of γ-Nitro Aliphatic Methyl Esters. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is a key synthetic intermediate in the development of various pharmaceutically active molecules. Its bifunctional nature, featuring a free aniline for further derivatization and a protected amine, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of a robust and efficient two-step synthesis pathway starting from commercially available 2-bromo-5-nitroaniline. We will delve into the strategic rationale behind the chosen synthetic route, provide detailed, field-proven experimental protocols, and discuss the mechanistic principles that ensure high yield and purity of the final product. This document is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Strategic Overview: A Retrosynthetic Approach

The synthesis of a molecule with multiple functional groups, particularly different types of amino groups, requires a carefully planned strategy involving protective groups. The target molecule contains a free primary amine and a tert-butyloxycarbonyl (Boc)-protected amine. A retrosynthetic analysis reveals a logical and efficient pathway.

The primary disconnection is the reduction of the C5-amino group, which points to a nitro group as its precursor. This is a standard and highly reliable transformation in organic synthesis. The second disconnection involves the removal of the Boc protecting group, leading back to a diamine precursor. However, selectively protecting one of two similar amino groups in 4-bromo-benzene-1,3-diamine would be challenging.

Therefore, the most logical forward-thinking strategy is to start with a precursor where the functionalities are already differentiated. 2-Bromo-5-nitroaniline serves as an ideal starting material. The synthesis can be efficiently executed in two primary steps:

  • Selective N-Boc Protection: The amino group of 2-bromo-5-nitroaniline is protected with a tert-butyloxycarbonyl group.

  • Chemoselective Nitro Reduction: The nitro group is selectively reduced to a primary amine, leaving the Boc group and the carbon-bromine bond intact.

G

Synthesis Pathway and Experimental Protocols

The forward synthesis follows the logic established by our retrosynthetic analysis, providing a reliable and scalable method for producing the target compound.

G

Step 1: Synthesis of (2-Bromo-5-nitro-phenyl)-carbamic acid tert-butyl ester

Mechanism and Rationale: This step involves the protection of the primary amino group of 2-bromo-5-nitroaniline using di-tert-butyl dicarbonate, commonly known as (Boc)₂O. The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[1][2] The reaction proceeds via nucleophilic attack of the amine nitrogen onto one of the carbonyl carbons of (Boc)₂O. The use of a base, such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N), is crucial to deprotonate the nitrogen atom after the initial addition, thereby preventing the reverse reaction and driving the formation of the carbamate product.[3] Although the aniline is deactivated by the electron-withdrawing nitro group, it remains sufficiently nucleophilic for this transformation.[4]

Experimental Protocol:

  • To a solution of 2-bromo-5-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration), add di-tert-butyl dicarbonate ((Boc)₂O) (1.2-1.5 eq).

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) or a stoichiometric amount of triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent (e.g., DCM).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure (2-Bromo-5-nitro-phenyl)-carbamic acid tert-butyl ester as a solid.

ParameterConditionRationale
Starting Material 2-Bromo-5-nitroanilineCommercially available and correctly functionalized.
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Standard, efficient reagent for Boc protection.[1]
Base DMAP (catalytic) or Et₃NNeutralizes acid byproduct, drives reaction forward.[3]
Solvent Dichloromethane (DCM)Aprotic, dissolves reactants well, easily removed.
Temperature Room TemperatureSufficient for reaction, minimizes side products.
Work-up Acid/Base WashesRemoves unreacted base and other impurities.
Step 2: Synthesis of this compound

Mechanism and Rationale: The final step is the chemoselective reduction of the aromatic nitro group to a primary amine. The key challenge is to perform this reduction without affecting the C-Br bond (which can undergo hydrogenolysis) or the acid-labile Boc group.[2][5] Several methods are effective for this transformation.

  • Tin(II) Chloride (SnCl₂): This is a classic and highly reliable method for reducing aromatic nitro groups in the presence of sensitive functional groups.[5][6] The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate at elevated temperatures. The mechanism involves a series of single-electron transfers from Sn(II). These conditions are mild enough not to cleave the Boc group.

  • Catalytic Hydrogenation: Using a catalyst like Palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) is another common method.[6][7] This method is often preferred due to its clean reaction profile and simple work-up (filtration of the catalyst). Care must be taken to avoid hydrogenolysis of the C-Br bond, which can sometimes be mitigated by using specific catalysts or additives. The Boc group is stable under these neutral hydrogenation conditions.[8]

Experimental Protocol (using Tin(II) Chloride):

  • Suspend (2-Bromo-5-nitro-phenyl)-carbamic acid tert-butyl ester (1.0 eq) in ethanol or ethyl acetate (approx. 0.1-0.2 M).

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic tin species, which will form a precipitate (tin hydroxides).

  • Filter the mixture through a pad of Celite® to remove the inorganic solids, washing the pad thoroughly with the reaction solvent (e.g., ethyl acetate).

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

ParameterConditionRationale
Starting Material (2-Bromo-5-nitro-phenyl)-carbamic acid tert-butyl esterProduct from Step 1.
Reducing Agent Tin(II) chloride dihydrate (SnCl₂·2H₂O)Chemoselective for nitro group reduction.[5][6]
Solvent Ethanol or Ethyl AcetateGood solvent for reactants and reaction conditions.
Temperature Reflux (70-80 °C)Provides sufficient energy to drive the reduction.
Work-up NaHCO₃ quench, Celite® filtrationNeutralizes acid and removes tin byproducts.

Safety and Handling

  • Di-tert-butyl dicarbonate ((Boc)₂O): Can cause skin and eye irritation. It is moisture-sensitive. Handle in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Ethanol and ethyl acetate are flammable. Avoid inhalation and contact with skin.

  • Tin(II) Chloride: Corrosive and may cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Catalytic Hydrogenation: If using H₂ gas, ensure the system is properly set up to avoid leaks. Pd/C can be pyrophoric when dry; handle as a wet paste.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving Boc-protection of 2-bromo-5-nitroaniline followed by chemoselective reduction of the nitro group. This pathway is efficient, uses readily available reagents, and provides a high degree of control over the selective functionalization of the aromatic ring. The protocols described herein are robust and scalable, making this valuable intermediate readily accessible for applications in drug discovery and development.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Selective reduction of dinitro compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitroaniline and preparation method thereof.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • RSC Publishing. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline, N-BOC protected. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Bromo-5-nitroaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]

  • Quora. (2017, November 22). How 4-nitroaniline is a weaker base than 3-nitroaniline?. Retrieved from [Link]

  • Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
  • ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • YouTube. (2024, April 7). 4 bromoaniline : Organic Synthesis. Retrieved from [Link]

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An In-Depth Technical Guide to tert-Butyl (5-Amino-2-bromophenyl)carbamate: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of tert-butyl (5-amino-2-bromophenyl)carbamate, a crucial building block in the synthesis of targeted therapeutics, most notably the third-generation EGFR inhibitor, Osimertinib. We will delve into its chemical identity, synthesis, characterization, applications in drug discovery, and essential safety information.

Chemical Identity and Nomenclature

The compound with the common name (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is systematically named tert-butyl (5-amino-2-bromophenyl)carbamate according to IUPAC nomenclature. This name is derived by treating the carbamic acid as the parent structure, with the "tert-butyl" group as the ester component and the "(5-amino-2-bromophenyl)" group as a substituent on the nitrogen atom.

Table 1: Chemical and Physical Properties

PropertyValue
IUPAC Name tert-butyl (5-amino-2-bromophenyl)carbamate
CAS Number 885270-68-8
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.15 g/mol
Appearance solid
Purity Typically >95%

Synthesis of tert-Butyl (5-Amino-2-bromophenyl)carbamate

The synthesis of tert-butyl (5-amino-2-bromophenyl)carbamate is a multi-step process that is critical for ensuring the purity of the final active pharmaceutical ingredient. The most common route involves the protection of an amino group, followed by a reduction step.

Experimental Protocol: A Self-Validating System

This protocol describes a common laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Diagram 1: Synthetic Pathway

Synthesis_Pathway A 4-Bromo-3-nitroaniline B tert-butyl (4-bromo-3-nitrophenyl)carbamate A->B Boc₂O, TEA, THF (Protection) C tert-butyl (5-amino-2-bromophenyl)carbamate B->C Fe, NH₄Cl, EtOH/H₂O (Reduction)

Caption: Synthetic route to tert-butyl (5-amino-2-bromophenyl)carbamate.

Step 1: Protection of the Amino Group

  • Rationale: The selective protection of one of the amino groups in the starting material, 4-bromo-3-nitroaniline, is crucial. The tert-butoxycarbonyl (Boc) group is an ideal protecting group in this scenario due to its stability under various reaction conditions and its ease of removal under acidic conditions.

  • Procedure:

    • Dissolve 4-bromo-3-nitroaniline in a suitable aprotic solvent such as tetrahydrofuran (THF).

    • Add a base, typically triethylamine (TEA), to neutralize the acid generated during the reaction.

    • Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.

    • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water, and the product, tert-butyl (4-bromo-3-nitrophenyl)carbamate, is extracted with an organic solvent.

    • The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Rationale: The nitro group is reduced to a primary amine to yield the final product. A variety of reducing agents can be employed, with iron powder in the presence of an ammonium chloride solution being a common and cost-effective choice for this transformation.

  • Procedure:

    • Suspend the protected intermediate, tert-butyl (4-bromo-3-nitrophenyl)carbamate, in a mixture of ethanol and water.

    • Add iron powder and ammonium chloride to the suspension.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, the mixture is filtered through celite to remove the iron catalyst.

    • The filtrate is concentrated, and the product is extracted into an organic solvent.

    • The organic layer is washed, dried, and concentrated to afford tert-butyl (5-amino-2-bromophenyl)carbamate.

Spectroscopic Characterization

The identity and purity of the synthesized tert-butyl (5-amino-2-bromophenyl)carbamate are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data

TechniqueKey Features and Interpretation
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic protons, the amine protons, and the tert-butyl group. The aromatic protons will appear as a set of multiplets in the aromatic region, with their coupling patterns providing information about their substitution on the phenyl ring. The amine protons will likely appear as a broad singlet, and the nine protons of the tert-butyl group will be a sharp singlet in the aliphatic region.
¹³C NMR The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule. This includes the carbons of the phenyl ring, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group.
FT-IR The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key peaks include N-H stretching vibrations for the primary amine and the carbamate, a strong C=O stretching vibration for the carbamate carbonyl group, and C-N stretching vibrations.
Mass Spec. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (287.15 g/mol for the most abundant isotopes). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Application in Drug Discovery: A Gateway to Kinase Inhibitors

tert-Butyl (5-amino-2-bromophenyl)carbamate is a valuable intermediate in the synthesis of various kinase inhibitors, which are a class of targeted cancer therapies.

The Synthesis of Osimertinib (AZD9291)

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). The synthesis of Osimertinib relies on tert-butyl (5-amino-2-bromophenyl)carbamate as a key building block.

Diagram 2: Role in Osimertinib Synthesis

Osimertinib_Synthesis A tert-butyl (5-amino-2-bromophenyl)carbamate B Key Intermediate A->B Coupling with pyrimidine derivative C Osimertinib (AZD9291) B->C Further functionalization and deprotection

Caption: Simplified pathway showing the role of the title compound in Osimertinib synthesis.

In the synthesis of Osimertinib, the primary amine of tert-butyl (5-amino-2-bromophenyl)carbamate is coupled with a substituted pyrimidine moiety. This is followed by a series of reactions to introduce the acrylamide "warhead" and other necessary functional groups. The Boc protecting group is typically removed in the final steps of the synthesis. The presence of the bromine atom in the starting material allows for further synthetic manipulations, such as cross-coupling reactions, to build the complex molecular architecture of the final drug.

The development of third-generation EGFR TKIs like Osimertinib was driven by the need to overcome resistance to earlier generations of these drugs, often caused by the T790M mutation in the EGFR gene.

Safety and Handling

As a chemical intermediate, tert-butyl (5-amino-2-bromophenyl)carbamate should be handled with appropriate safety precautions in a laboratory setting.

General Safety Recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Disclaimer: This information is intended for educational purposes only. A comprehensive Material Safety Data Sheet (MSDS) should be consulted before handling this compound.

Conclusion

tert-Butyl (5-amino-2-bromophenyl)carbamate is a strategically important molecule in medicinal chemistry and drug development. Its synthesis, though multi-stepped, is well-established, and its structure allows for versatile chemical transformations. Its critical role as a key intermediate in the synthesis of potent kinase inhibitors like Osimertinib underscores its significance in the development of targeted cancer therapies. This guide provides a foundational understanding of this compound for researchers and scientists working in the field of drug discovery.

References

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Link][1]

Sources

A Senior Application Scientist’s Guide to (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester: From Sourcing to Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS No: 885270-68-8). We will delve into the critical aspects of sourcing this versatile building block, ensuring its quality, and effectively utilizing it in synthetic applications, grounded in established scientific principles.

The Strategic Importance of a Bifunctional Building Block

This compound is a substituted aniline derivative of significant interest in organic synthesis, particularly within medicinal chemistry. Its structure is notable for three key features:

  • An Ortho-Bromo Substituent: This halogen provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of carbon and heteroatom substituents.

  • A Free Para-Amino Group: This nucleophilic site is available for amide bond formation, reductive amination, diazotization, or other transformations.

  • A Boc-Protected Meta-Amino Group: The tert-butoxycarbonyl (Boc) protecting group offers robust protection under various conditions (e.g., basic, hydrogenolytic) while being readily removable under acidic conditions. This orthogonality allows for selective, stepwise functionalization of the molecule.

The carbamate moiety itself is a prevalent structural motif in modern pharmaceuticals, valued for its chemical stability and ability to modulate molecular interactions and improve pharmacokinetic properties.[1][2] This trifecta of functionalities makes the title compound a powerful intermediate for constructing complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds and kinase inhibitors.[3]

Commercial Supplier Landscape

Acquiring high-quality starting materials is the foundation of successful and reproducible research. Several vendors supply this compound; however, purity, availability, and documentation can vary. Below is a comparative summary of offerings from notable suppliers.

Supplier PlatformCompound NameCAS NumberMolecular FormulaPurity/Notes
ChemicalBook This compound885270-68-8C₁₁H₁₅BrN₂O₂Typically >95%. Multiple suppliers listed.[4]
Guidechem This compound885270-68-8C₁₁H₁₅BrN₂O₂Lists various manufacturers and suppliers.[5]
BLD Pharm tert-Butyl (2-amino-5-bromo-3-methylphenyl)carbamateN/AC₁₂H₁₇BrN₂O₂Note: This is a related but different compound.[6]
BenchChem (5-Acetyl-4-fluoro-2-methyl-phenyl)-carbamic acid tert-butyl esterN/AC₁₄H₁₈FNO₃Note: This is a related but different compound.[7]

Insight from the Field: When selecting a supplier, prioritize those who provide a comprehensive Certificate of Analysis (CoA) with lot-specific analytical data, including ¹H NMR and HPLC or LC-MS, over those who only list a generic purity percentage. For GMP or late-stage development projects, supplier qualification and batch-to-batch consistency are paramount.

Quality Assurance: A Self-Validating Protocol for Incoming Material

Before committing a new batch of starting material to a reaction, it is crucial to verify its identity and purity. This prevents the costly failure of multi-step syntheses and ensures the reliability of experimental data.

Analytical Verification Workflow

The following diagram outlines a standard workflow for the quality control (QC) of incoming chemical reagents.

A Receive Shipment B Quarantine & Log Batch A->B C Review Supplier CoA B->C D Perform In-House Analytical Tests (¹H NMR, LC-MS) C->D E Compare Data to Expected Structure D->E F Data Mismatch? (FAIL) E->F G Release to Inventory (PASS) F->G No H Contact Supplier & Return Material F->H Yes

Caption: Workflow for incoming material quality control.

Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is the most powerful tool for structural confirmation.

    • Causality: DMSO-d₆ is a suitable solvent as it will solubilize the compound and its exchangeable protons (NH₂) will be visible.

    • Expected Peaks:

      • ~9.0-8.0 ppm (singlet, 1H): NH proton of the carbamate.

      • ~7.0-6.5 ppm (multiplet, 3H): The three aromatic protons. Their splitting pattern will be complex due to their meta and para relationships.

      • ~5.0 ppm (broad singlet, 2H): The two protons of the free NH₂ group.

      • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group.

  • LC-MS (ESI+): Liquid Chromatography-Mass Spectrometry confirms both purity and molecular weight.

    • Causality: Electrospray Ionization (ESI) in positive mode is ideal for this molecule as the amino groups are readily protonated.

    • Expected Result: The chromatogram should show a major peak corresponding to the product. The mass spectrum for this peak should display a characteristic isotopic pattern for a molecule containing one bromine atom, with major ions at m/z 287.0 [M+H]⁺ and 289.0 [M+H]⁺ in an approximate 1:1 ratio.

Safety, Handling, and Storage

Proper handling is essential for user safety and maintaining the integrity of the compound. While a specific Safety Data Sheet (SDS) from the supplier is the ultimate authority, general best practices for substituted anilines and carbamates apply.[8][9][10]

  • Handling:

    • Always use this compound within a certified chemical fume hood.[8]

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses with side shields.

    • Avoid creating dust.[11] If weighing out the solid, do so carefully.

    • Avoid contact with skin, eyes, and clothing.[11] In case of contact, rinse immediately and thoroughly with water.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

    • For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to prevent slow oxidation of the aniline moiety.

  • Disposal:

    • Dispose of waste material and empty containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[12] Consult a licensed professional waste disposal service.[12]

Application Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, field-proven methodology for using this compound in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.

Experimental Workflow Diagram

A 1. Reagent Setup B 2. Inert Atmosphere A->B C 3. Add Reagents to Flask: - Aryl Bromide (1.0 eq) - Boronic Acid (1.2 eq) - Base (K₂CO₃, 2.0 eq) B->C D 4. Add Catalyst & Solvent: - Pd(dppf)Cl₂ (0.03 eq) - Dioxane/H₂O C->D E 5. Heat Reaction (e.g., 90 °C, 4-12 h) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O, Brine F->G Reaction Complete H 8. Purification: - Dry (Na₂SO₄) - Concentrate - Column Chromatography G->H I 9. Characterize Product H->I

Caption: Step-by-step workflow for a typical Suzuki coupling reaction.

Detailed Step-by-Step Methodology

Objective: To synthesize tert-butyl (5-amino-2-(pyridin-4-yl)phenyl)carbamate.

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and anhydrous K₂CO₃ (2.0 eq).

    • Causality: Flame-drying the glassware removes adsorbed water, which can be detrimental to the catalyst. K₂CO₃ is the base required to activate the boronic acid for transmetalation to the palladium center.

  • Inerting the System: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalyst longevity and reaction success.

  • Reagent Addition: Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 eq). Then, add anhydrous 1,4-dioxane and degassed water via syringe to form a ~0.2 M solution with respect to the starting bromide. A typical solvent ratio is 4:1 dioxane:water.

    • Causality: Pd(dppf)Cl₂ is a robust, pre-catalyst that is reduced in situ to the active Pd(0) species. The dppf ligand is bulky and electron-rich, facilitating the crucial reductive elimination step. The water in the solvent mixture is essential for dissolving the inorganic base and facilitating the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 90 °C with vigorous stirring.

    • Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination, leading to a reasonable reaction time.

  • Self-Validation (Monitoring): Monitor the reaction progress by taking small aliquots and analyzing by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting bromide. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and brine (1x).

    • Causality: The aqueous washes remove the inorganic base (K₂CO₃) and boronic acid byproducts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

  • Final Characterization: Combine the pure fractions, concentrate, and dry under high vacuum to yield the product. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

References

  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (URL: [Link])

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google P
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press. (URL: [Link])

  • (2-Amino-6-bromo-phenyl)-carbamic acid tert-butyl ester, 1 gram - CP Lab Safety. (URL: [Link])

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. (URL: [Link])

  • tert-Butyl (2-bromoethyl)carbamate | CAS#:39684-80-5 | Chemsrc. (URL: [Link])

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. (URL: [Link])

  • MSDS of (R)-(2-aMino-2-phenyl-ethyl)-carbamic acid tert-butyl ester. (URL: [Link])

  • (2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. (URL: [Link])

  • Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. (URL: [Link])

Sources

The Strategic Utility of Substituted Phenylenediamines: A Technical Guide to tert-Butyl (5-Amino-2-bromophenyl)carbamate and Its Analogs as Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic manipulation of aromatic scaffolds is paramount to the discovery and optimization of novel molecular entities. Substituted phenylenediamines, in particular, represent a class of highly versatile synthetic intermediates, offering multiple points for chemical elaboration. This guide focuses on the synthesis, reactivity, and application of tert-butyl (5-amino-2-bromophenyl)carbamate. However, a comprehensive survey of scientific and patent literature reveals a notable scarcity of specific data for this particular isomer. To provide a robust and practical technical resource, this guide will therefore use the closely related and well-documented isomer, tert-butyl (4-amino-3-bromophenyl)carbamate , as a primary case study to illustrate the synthetic principles and applications characteristic of this class of compounds. The methodologies and reaction pathways discussed are broadly applicable to other isomers, including the titular compound, providing a solid foundation for researchers working with related structures.

Introduction: The Architectural Value of Orthogonally Protected Phenylenediamines

The utility of phenylenediamine derivatives in the synthesis of pharmaceuticals and functional materials is well-established. Their two amino groups offer handles for the construction of a wide array of heterocyclic systems and for the introduction of diverse substituents. However, the indiscriminate reactivity of both amino groups often necessitates a protection strategy. The introduction of a tert-butoxycarbonyl (Boc) group on one amine and a halogen on the aromatic ring, as seen in (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester, provides two key features:

  • Orthogonal Reactivity: The Boc-protected amine is rendered nucleophilic only after a deprotection step, typically under acidic conditions. The bromo substituent, conversely, is primed for participation in a variety of metal-catalyzed cross-coupling reactions. This orthogonality allows for sequential and site-selective functionalization of the aromatic core.

  • Modulation of Electronic Properties: The presence of both an electron-donating amino group (or its protected form) and an electron-withdrawing bromo group influences the reactivity of the aromatic ring, directing further electrophilic or nucleophilic substitution reactions.

This guide will delve into the practical aspects of synthesizing and utilizing these valuable intermediates, with a focus on providing actionable protocols and explaining the chemical reasoning behind the chosen methodologies.

Synthesis of Boc-Protected Bromoanilines: A Practical Approach

The synthesis of tert-butyl carbamate derivatives of bromoanilines can be achieved through several routes. A common and effective method involves the selective protection of one amino group of a dibromoaniline followed by a reduction or amination step, or by direct bromination of a Boc-protected aniline.

A representative synthesis for a related isomer, tert-butyl (2-amino-5-bromophenyl)carbamate, is presented below to illustrate the general principles.

Experimental Protocol: Synthesis of tert-Butyl (2-amino-5-bromophenyl)carbamate

This protocol is adapted from analogous syntheses of related compounds.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantityMoles
2,4-Dibromoaniline615-57-6250.93 g/mol 25.1 g0.1
Di-tert-butyl dicarbonate (Boc₂O)24424-99-5218.25 g/mol 21.8 g0.1
Triethylamine (Et₃N)121-44-8101.19 g/mol 14.0 mL0.1
Dichloromethane (DCM)75-09-284.93 g/mol 200 mL-

Procedure:

  • To a stirred solution of 2,4-dibromoaniline (25.1 g, 0.1 mol) in dichloromethane (200 mL) at 0 °C, add triethylamine (14.0 mL, 0.1 mol).

  • Slowly add a solution of di-tert-butyl dicarbonate (21.8 g, 0.1 mol) in dichloromethane (50 mL) to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl (2,4-dibromophenyl)carbamate.

  • This intermediate can then be selectively aminated at the 4-position, for instance, through a Buchwald-Hartwig amination, to introduce the second amino group.

Causality Behind Experimental Choices:

  • Triethylamine: Acts as a base to neutralize the carboxylic acid byproduct of the Boc protection, driving the reaction to completion.

  • Dichloromethane: A common solvent for this type of reaction due to its inertness and ability to dissolve both the starting materials and the Boc anhydride.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermicity of the reaction, while allowing it to proceed to completion at room temperature.

The Synthetic Versatility of this compound and its Analogs

The strategic placement of the amino, bromo, and Boc-protected amino groups on the phenyl ring opens up a vast array of synthetic possibilities. The bromo substituent is a versatile handle for introducing molecular complexity through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the formation of C-C, C-N, and C-O bonds, providing access to a wide range of more complex molecules.

Workflow for a Typical Suzuki Cross-Coupling Reaction:

Suzuki_Coupling A tert-Butyl (5-amino-2-bromophenyl)carbamate F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/Water) E->F G Heating (e.g., 80-100 °C) F->G H Work-up and Purification G->H I Coupled Product H->I

Caption: Generalized workflow for a Suzuki cross-coupling reaction.

Synthesis of Heterocyclic Scaffolds

The 1,2-diamine functionality, which can be unmasked by deprotection of the Boc group, is a key precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. Benzimidazoles are a common motif in many biologically active compounds.

Workflow for Benzimidazole Synthesis:

Benzimidazole_Synthesis A tert-Butyl (5-amino-2-substituted-phenyl)carbamate B Acidic Deprotection (e.g., TFA/DCM) A->B C Substituted o-Phenylenediamine B->C F Cyclization C->F D Carboxylic Acid or Aldehyde D->F E Condensing Agent or Oxidant E->F G Substituted Benzimidazole F->G

Caption: General workflow for the synthesis of benzimidazoles.

Applications in Drug Discovery and Materials Science

While specific applications for this compound are not widely reported, its structural motifs are present in numerous compounds of interest in drug discovery. For instance, substituted diaminophenyl derivatives are key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics. The ability to selectively functionalize the aromatic ring allows for the fine-tuning of a molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile.

In materials science, such intermediates can be used to construct novel polymers and organic electronic materials, where the precise arrangement of functional groups on an aromatic core can dictate the material's electronic and photophysical properties.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound and its analogs.

General Safety Information:

HazardPrecaution
Toxicity Harmful if swallowed or in contact with skin. Avoid inhalation of dust.
Irritation Causes skin and serious eye irritation.
Handling Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.
Storage Store in a tightly closed container in a cool, dry place.

Always consult the material safety data sheet (MSDS) for the specific compound being used for comprehensive safety information.

Conclusion

This compound and its isomers are valuable synthetic intermediates that offer a powerful platform for the construction of complex organic molecules. The orthogonal reactivity of the Boc-protected amine and the bromo substituent allows for a high degree of control over the synthetic route, enabling the site-selective introduction of a wide range of functional groups. While the specific literature for the titular compound is sparse, the principles of its synthesis and reactivity can be confidently inferred from more widely studied analogs. This guide has provided a framework for understanding the synthetic utility of this class of compounds, offering both practical guidance and an appreciation for the chemical strategies that underpin their use in research and development.

References

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. Available at: [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research. Available at: [Link]

  • PubChem. N-(tert-Butoxycarbonyl)-4-bromoaniline. National Center for Biotechnology Information. Available at: [Link]

An In-depth Technical Guide on the Safe Handling of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester (CAS No. 885270-68-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from structurally related compounds to establish a robust framework for its safe utilization in a laboratory setting. The causality behind each recommendation is explained to ensure a deep understanding of the required precautions.

Introduction and Chemical Context

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Its bifunctional nature, possessing both a reactive amine and a bromo-aromatic moiety, makes it a versatile building block. However, the presence of these functional groups also necessitates a thorough understanding of its potential hazards to ensure safe handling.

Hazard Identification and Classification

Based on the analysis of related chemical structures, this compound should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. It may also be harmful if swallowed or inhaled.

GHS Hazard Profile (Inferred)

The following Globally Harmonized System (GHS) classifications are inferred from structurally similar compounds and represent a cautious approach to handling:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335: May cause respiratory irritation.

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P333+P313, P337+P313, P362, P403+P233, P501.

The rationale for these classifications stems from the general reactivity of aromatic amines and halogenated hydrocarbons. Aromatic amines can be skin and respiratory sensitizers, while brominated compounds can exhibit irritant properties.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling this powdered substance is a certified chemical fume hood.[1][2] This ensures that any dust or vapors are effectively contained and exhausted, preventing inhalation. The fume hood should have a face velocity appropriate for handling potent compounds. A safety shower and eyewash station must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear nitrile or neoprene gloves that are resistant to chemical permeation. Always inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of significant exposure, a chemically resistant apron or coveralls should be worn.

  • Respiratory Protection: When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_Preparation Preparation cluster_Donning Donning Sequence cluster_Handling Chemical Handling Assess_Hazards Assess Hazards Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_Gown Lab Coat/ Coveralls Select_PPE->Don_Gown Don_Gloves Gloves Don_Gown->Don_Gloves Don_Eyewear Goggles/ Face Shield Don_Gloves->Don_Eyewear Don_Respirator Respirator (if required) Don_Eyewear->Don_Respirator Work_in_Hood Work in Fume Hood Don_Respirator->Work_in_Hood

Caption: Workflow for selecting and donning appropriate PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize risk.

Handling
  • Weighing and Dispensing: All weighing and dispensing of the solid compound must be performed in a chemical fume hood to prevent the generation of airborne dust.[1] Use appropriate tools (e.g., spatulas) to handle the material and avoid creating dust clouds.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure that the vessel is appropriately sized and that the stirring is controlled.

  • General Precautions: Avoid contact with skin and eyes.[3] Do not breathe dust or vapors.[4] Wash hands thoroughly after handling, even if gloves were worn.[4]

Handling_Protocol Start Start Fume_Hood Work in a Chemical Fume Hood Start->Fume_Hood End End Wear_PPE Wear Appropriate PPE Fume_Hood->Wear_PPE Weigh Carefully Weigh Solid Wear_PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Add_Solvent Slowly Add Solvent Transfer->Add_Solvent Clean_Up Clean Work Area and Tools Add_Solvent->Clean_Up Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste Dispose_Waste->End

Caption: Step-by-step protocol for safely handling the compound.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5] It should be stored away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked, and access should be restricted to authorized personnel.

First Aid and Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is crucial.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[2]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek immediate medical attention.[5]

  • Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[3]

Spill and Leak Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

Application in Organic Synthesis: A Brief Overview

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. The Boc-protected amine allows for selective reactions at other positions of the phenyl ring, such as cross-coupling reactions involving the bromine atom. Subsequent deprotection of the amine provides a handle for further functionalization. This strategic use of a protecting group is a common and powerful tool in multi-step organic synthesis.

Waste Disposal

All waste materials, including empty containers and contaminated PPE, should be disposed of as hazardous chemical waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Conclusion

While this compound is a valuable synthetic intermediate, it must be handled with the utmost care. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency procedures, researchers can minimize the risks associated with its use. This guide provides a framework for the safe and responsible handling of this compound, promoting a culture of safety in the laboratory.

References

  • Chemsrc. (2025, August 20). tert-Butyl (2-bromoethyl)carbamate Safety Data Sheet. Retrieved from [Link]

  • PubChem. tert-Butyl carbamate. Retrieved from [Link]

  • LookChem. [2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER Safety Data Sheets(SDS). Retrieved from [Link]

  • AMD Distribution. SAFETY DATA SHEET. Retrieved from [Link]

  • Kronospan. SAFETY DATA SHEET. Retrieved from [Link]

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Methodological & Application

Application Notes & Protocols: (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of a Trifunctional Scaffolding Tool

In the landscape of modern medicinal chemistry, the efficiency of synthesizing diverse chemical libraries for structure-activity relationship (SAR) studies is paramount. The selection of starting materials, or "building blocks," is a critical determinant of this efficiency. (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is an exemplary building block, offering a trifunctional, pre-organized scaffold that enables chemists to explore chemical space with precision and strategic control.

This molecule, with CAS Number 885270-68-8, possesses three distinct, orthogonally reactive functional groups on a phenylenediamine core:

  • An aryl bromide , primed for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions.

  • A free aniline amine , which serves as a nucleophile for acylation, sulfonylation, alkylation, or cyclization reactions.

  • A Boc-protected amine , a latent nucleophile that can be unmasked in a later synthetic step under acidic conditions, allowing for sequential and site-selective functionalization.

This inherent orthogonality is the cornerstone of its utility. It allows for a multi-step, divergent synthesis from a single, common intermediate, minimizing protecting group manipulations and streamlining the path to complex target molecules. Its application is particularly prevalent in the synthesis of kinase inhibitors, where substituted anilines are a common feature of hinge-binding motifs.[1][2] This document provides a detailed exploration of its properties, core synthetic applications with field-tested protocols, and a strategic guide for its implementation in drug discovery programs.

Physicochemical Properties & Safe Handling

Before deployment in synthesis, a thorough understanding of the building block's physical and safety properties is essential.

PropertyValueReference
CAS Number 885270-68-8[3]
Molecular Formula C₁₁H₁₅BrN₂O₂[3][4]
Molecular Weight 287.15 g/mol [3][4]
Appearance Off-white to light brown solid/powderCommercially available data
Solubility Soluble in DCM, THF, Dioxane, Ethyl AcetateGeneral organic synthesis knowledge
Storage Room temperature, in a dry, well-ventilated place[4]

Safety & Handling: While specific GHS data for this exact compound is not aggregated, related bromoaniline structures are known irritants.[5] Standard laboratory safety protocols should be strictly followed:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Refer to the supplier's Safety Data Sheet (SDS) for complete handling and emergency information.

Core Application I: Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The aryl bromide is arguably the most powerful functional handle on this building block, serving as an electrophilic partner in a suite of palladium-catalyzed reactions that form the bedrock of modern medicinal chemistry.[6]

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and heteroaryl-aryl scaffolds, which are privileged structures in countless approved drugs.[7][8] This reaction provides a robust method for introducing diverse aromatic and heteroaromatic rings at the 2-position of the aniline core.

Causality Behind the Protocol: The reaction proceeds through a well-established catalytic cycle. The choice of a palladium(0) source (or a precursor that reduces in situ), a suitable phosphine ligand, and a base is critical. The ligand stabilizes the palladium center and modulates its reactivity, while the base is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[7]

Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup A Building Block + Arylboronic Acid E Inert Atmosphere (N2/Ar) A->E B Palladium Catalyst + Ligand B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Dioxane/H2O) D->E F Heat (e.g., 80-100°C) E->F Reaction Initiation G Reaction Monitoring (TLC/LC-MS) F->G Progress H Aqueous Work-up G->H Completion I Purification (Chromatography) H->I J Characterized Product I->J

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 287 mg, 1.0 mmol).

  • Reagent Addition: Add phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 41 mg, 0.05 mmol), and potassium carbonate (K₂CO₃) (3.0 eq, 414 mg, 3.0 mmol).

    • Scientist's Note: Dppf is a robust ligand for many Suzuki couplings, balancing activity and stability. The use of a carbonate base is common and effective for a wide range of substrates.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (4 mL) and water (1 mL). Degassing (e.g., by sparging with nitrogen or argon for 15-20 minutes) is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, a linkage central to a vast number of pharmaceuticals.[9][10] This reaction enables the coupling of the building block with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles.

Causality Behind the Protocol: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[10] Ligands like XPhos or RuPhos promote the challenging reductive elimination step that forms the C-N bond and prevents catalyst decomposition pathways. Strong, non-nucleophilic bases like sodium tert-butoxide are often required to deprotonate the amine nucleophile.

Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup A Building Block + Amine E Inert Atmosphere (N2/Ar) A->E B Palladium Pre-catalyst + Ligand B->E C Base (e.g., NaOtBu) C->E D Anhydrous Solvent (e.g., Toluene) D->E F Heat (e.g., 90-110°C) E->F Reaction Initiation G Reaction Monitoring (TLC/LC-MS) F->G Progress H Quench & Aqueous Work-up G->H Completion I Purification (Chromatography) H->I J Characterized Product I->J

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Protocol: Buchwald-Hartwig Coupling with Morpholine

  • Vessel Preparation: In a glovebox or under a positive pressure of argon, add sodium tert-butoxide (NaOtBu) (1.4 eq, 135 mg, 1.4 mmol) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq, 18 mg, 0.02 mmol) and the phosphine ligand (e.g., XPhos, 0.08 eq, 38 mg, 0.08 mmol). Add this compound (1.0 eq, 287 mg, 1.0 mmol).

    • Scientist's Note: Pre-forming the active catalyst by stirring the Pd source and ligand in the solvent for a few minutes before adding other reagents can sometimes improve results. The stoichiometry of ligand to palladium is critical.

  • Solvent and Nucleophile Addition: Add anhydrous, degassed toluene (5 mL). Add morpholine (1.2 eq, 105 µL, 1.2 mmol).

  • Reaction Execution: Seal the vial tightly and heat to 100-110 °C. Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate, separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via flash column chromatography to obtain the desired tertiary amine product.

Core Application II: Sequential Functionalization Strategy

The true power of this building block is realized in multi-step syntheses where each functional group is addressed in a planned sequence.

Strategic Workflow: A Divergent Synthesis Approach

cluster_step1 Step 1: C-Br Functionalization cluster_step2 Step 2: C5-NH2 Functionalization cluster_step3 Step 3: Boc Deprotection cluster_step4 Step 4: Final Derivatization Start (5-Amino-2-bromo-phenyl)- carbamic acid tert-butyl ester S1 Suzuki or Buchwald-Hartwig Coupling Start->S1 Intermediate1 Intermediate A (Functionalized at C2) S1->Intermediate1 S2 Acylation / Sulfonylation Intermediate1->S2 Intermediate2 Intermediate B (Di-functionalized) S2->Intermediate2 S3 TFA / DCM Intermediate2->S3 Intermediate3 Intermediate C (Free C1-Amine) S3->Intermediate3 S4 Alkylation / Amidation / Cyclization Intermediate3->S4 Final Diverse Target Molecules S4->Final

Caption: Multi-step synthesis strategy.

Functionalization of the Free Aniline (C5-NH₂) - Acylation

This step is typically performed after the cross-coupling reaction. The free aniline can be readily acylated to form amides, which are excellent hydrogen bond donors and acceptors, often critical for target binding.

Detailed Protocol: Acylation with Acetyl Chloride

  • Setup: Dissolve the cross-coupled product (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) (1.5 eq).

  • Acylating Agent: Add acetyl chloride (1.2 eq) dropwise via syringe.

    • Scientist's Note: The reaction is often exothermic. Slow addition at 0 °C prevents side reactions and ensures selectivity for the more nucleophilic aniline over the Boc-protected amine.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the acylated product, which can be purified by chromatography if necessary.

Unmasking the Latent Amine (C1-NH-Boc) - Deprotection

The final step in many synthetic sequences using this building block is the removal of the tert-butoxycarbonyl (Boc) protecting group. This is reliably achieved under acidic conditions.

Detailed Protocol: Boc Deprotection

  • Setup: Dissolve the Boc-protected substrate (1.0 eq) in DCM (0.1 M) in a flask at room temperature.

  • Acid Addition: Add trifluoroacetic acid (TFA) (10-20 eq, typically 20-30% v/v solution in DCM).

    • Scientist's Note: TFA is volatile and corrosive; handle in a fume hood. The reaction evolves isobutylene and CO₂ gas, so the vessel should not be sealed airtight.

  • Reaction: Stir at room temperature for 1-3 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting trifluoroacetate salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. Dry the organic layer and concentrate to yield the free amine.

Case Study: Synthesis of a 2,5-Disubstituted Aniline Kinase Inhibitor Scaffold

This hypothetical synthesis demonstrates the logical application of the protocols above to create a core structure common in kinase inhibitors.

  • (Suzuki Coupling): React this compound with 4-pyridylboronic acid using the Suzuki protocol (Section 3.1) to install the pyridine ring, a common hinge-binding element.

  • (Acylation): Acylate the resulting 5-amino group with 4-methoxybenzoyl chloride using the acylation protocol (Section 4.1) to introduce a solubilizing group and potential interaction point.

  • (Boc Deprotection): Remove the Boc group using the TFA/DCM protocol (Section 4.2) to reveal the C1-aniline.

  • (Final Functionalization): The newly freed aniline can then be used in a cyclization reaction, for example, with a suitable electrophile to form a heterocyclic ring system, completing the synthesis of a complex, drug-like molecule.

This strategic, step-wise approach maximizes molecular complexity from a single, versatile starting material, underscoring the value of this compound in accelerating drug discovery.

References

  • Eberlein C, Stetson D, Markovets A, et al. Acquired resistance to the mutant-selective EGFR inhibitor AZD9291 is associated with increased dependence on RAS. Atlantis Press. Available at: [Link]

  • (2-Amino-6-bromo-phenyl)-carbamic acid tert-butyl ester, 1 gram. CP Lab Safety. Available at: [Link]

  • Gangjee, A., et al. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • 2-Bromo-5-nitroaniline | C6H5BrN2O2. PubChem. Available at: [Link]

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Application Note: Strategic Deprotection of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exposition on the acidic removal of the tert-butoxycarbonyl (Boc) protecting group from (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester, a critical transformation in the synthesis of various pharmaceutical intermediates. We delve into the mechanistic underpinnings of this deprotection, offering a comparative analysis of commonly employed acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl). This document furnishes researchers, scientists, and drug development professionals with field-proven, step-by-step protocols, emphasizing experimental causality, reaction monitoring, and product isolation. Furthermore, potential side reactions and safety considerations are meticulously addressed to ensure robust and safe execution of this pivotal synthetic step.

Introduction: The Role of Boc Protection in Amine Synthesis

In multistep organic synthesis, the transient masking of reactive functional groups is a cornerstone of strategic molecular construction. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, lauded for its ease of installation and its stability towards a wide array of non-acidic reagents, including most nucleophiles and bases.[1][2] This stability allows for selective transformations on other parts of a molecule, a concept known as orthogonal protection strategy.[1] The deprotection of the Boc group is typically achieved under acidic conditions, which cleave the carbamate to regenerate the free amine, liberating carbon dioxide and tert-butanol (which subsequently forms a tert-butyl cation).[3][4]

The substrate in focus, this compound, presents a scenario where one of two amino groups is protected. The selective deprotection of the carbamate is essential for subsequent functionalization, such as in the synthesis of substituted benzimidazoles or other heterocyclic scaffolds of medicinal interest. The choice of the acidic reagent and reaction conditions is paramount to ensure high yield and purity of the desired product, 4-bromo-benzene-1,3-diamine.

Mechanism of Acidic Boc Deprotection

The acid-catalyzed removal of the Boc group proceeds via a unimolecular elimination (E1) mechanism. The key steps are as follows:

  • Protonation: The acid protonates the carbonyl oxygen of the carbamate, enhancing the electrophilicity of the carbonyl carbon.[3][4]

  • Cleavage of the tert-butyl group: The protonated carbamate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[1][3][4] This step is the rate-determining step of the reaction.

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[3][4]

The liberated tert-butyl cation is a potent electrophile and can potentially lead to side reactions, such as alkylation of the substrate or solvent, if not properly managed.

Comparative Analysis of Acidic Reagents

The selection of the acidic reagent is a critical parameter that influences the reaction rate, selectivity, and the profile of potential side reactions. The two most commonly employed reagents for Boc deprotection are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).

FeatureTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Strength Strong acid (pKa ~ 0.5)Strong acid (pKa ~ -6.3)
Solvent Often used neat or diluted in Dichloromethane (DCM)Typically used as a solution in Dioxane, Methanol, or Ethyl Acetate
Byproducts Volatile byproducts, easily removed under vacuumForms hydrochloride salt of the amine, which may precipitate
Advantages High efficiency, rapid deprotection, simple workupCost-effective, can provide the product as a stable salt
Disadvantages Corrosive, requires careful handling, can promote side reactionsCan be less effective for sterically hindered amines, potential for chlorination side reactions

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for the specific scale and purity requirements of the experiment.

Monitoring the Reaction

Irrespective of the chosen method, diligent monitoring of the reaction progress is crucial. This is typically achieved by:

  • Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the consumption of the starting material and the formation of the product. A suitable mobile phase for this transformation would be a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v), visualized under UV light (254 nm) and/or by staining with ninhydrin to detect the free amine.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the reaction progress and can detect the formation of impurities. A reverse-phase C18 column with a gradient of acetonitrile in water (with 0.1% TFA) is a common starting point for method development.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a widely used and generally efficient method for Boc deprotection.[3][4]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the this compound (1.0 eq) in anhydrous DCM (5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Note: The reaction is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is fully consumed.

  • Quenching: Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Workup: Dissolve the residue in ethyl acetate. Carefully add saturated aqueous sodium bicarbonate solution to neutralize the remaining acid. Caution: CO2 evolution will occur. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-benzene-1,3-diamine.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often yields the product as its hydrochloride salt, which can be advantageous for stability and handling.[5][6]

Materials:

  • This compound

  • 4M HCl in Dioxane

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM (if necessary for solubility), add 4M HCl in Dioxane (5-10 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The hydrochloride salt of the product may precipitate out of the solution. Monitor the reaction progress by TLC or HPLC.

  • Isolation: Upon completion, the reaction mixture can be concentrated under reduced pressure. The resulting solid is the hydrochloride salt of the product.

  • Purification (as salt): The precipitated hydrochloride salt can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • Conversion to Free Base (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., saturated sodium bicarbonate or 1M NaOH) until the pH is > 8. Extract the aqueous layer with ethyl acetate or DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the free amine.

Experimental Workflow Diagram

Boc_Deprotection_Workflow Start Start: (5-Amino-2-bromo-phenyl)- carbamic acid tert-butyl ester Dissolution Dissolve in Anhydrous Solvent (e.g., DCM) Start->Dissolution Step 1 AcidAddition Add Acidic Reagent (TFA or HCl/Dioxane) at 0°C to RT Dissolution->AcidAddition Step 2 ReactionMonitoring Stir & Monitor (TLC/HPLC) AcidAddition->ReactionMonitoring Step 3 Workup Aqueous Workup (Neutralization, Extraction) ReactionMonitoring->Workup Step 4 Purification Purification (Column Chromatography) Workup->Purification Step 5 FinalProduct Final Product: 4-bromo-benzene-1,3-diamine Purification->FinalProduct Step 6

Caption: Workflow for the acidic removal of the Boc group.

Potential Side Reactions and Troubleshooting

  • tert-Butylation: The electrophilic tert-butyl cation generated during the reaction can potentially alkylate the aromatic ring or the free amino group of the product. This is more likely to occur with TFA. The use of scavengers such as anisole or thioanisole can mitigate this side reaction.

  • Incomplete Reaction: If the reaction does not proceed to completion, this could be due to insufficient acid, low temperature, or a short reaction time. The amount of acid and the reaction time can be increased. Gentle heating may also be beneficial, but should be monitored carefully to avoid degradation.[6]

  • Degradation of Product: Aromatic diamines can be sensitive to strong acids and air oxidation. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to work up the reaction promptly upon completion.

Safety and Handling Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe burns.[7] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7][8][9] In case of skin contact, wash the affected area immediately with copious amounts of water.[7][9]

  • Hydrochloric Acid (HCl) in Dioxane: This is a corrosive and flammable solution. Handle in a fume hood and avoid contact with skin and eyes. Dioxane is a suspected carcinogen.

  • Waste Disposal: Acidic waste should be neutralized before disposal according to institutional guidelines.[7]

Conclusion

The acidic deprotection of this compound is a straightforward yet critical transformation that requires careful consideration of the reaction conditions. Both TFA and HCl-based protocols are effective, and the choice between them will depend on the specific requirements of the synthetic route, such as desired product form (free base vs. salt) and tolerance to the respective reagents. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and safely execute this deprotection to obtain the desired 4-bromo-benzene-1,3-diamine in high yield and purity, paving the way for the synthesis of more complex molecular targets.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Williams, D. R., & Dandepally, S. R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23751–23755. Retrieved from [Link]

  • Ismail, M. F., Ahmed, A., & El-Nahas, F. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2(2), 164-167. Retrieved from [Link]

  • Amherst College. (2024). Standard Operation Procedures for Working with Trifluoroacetic Acid. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

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Application of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester in Peptide Synthesis: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking New Vistas in Peptide Design

In the landscape of modern drug discovery and chemical biology, the incorporation of unnatural amino acids into peptides offers a powerful strategy to enhance therapeutic properties. These novel building blocks can introduce conformational constraints, improve metabolic stability, and provide handles for bio-conjugation. (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester is a versatile bifunctional molecule poised to significantly contribute to this field. Its unique structure, featuring a Boc-protected aniline for integration into a peptide backbone and a strategically placed bromine atom for post-synthetic modifications, opens avenues for creating peptides with novel architectures and functionalities.

This comprehensive guide, designed for researchers and drug development professionals, provides a deep dive into the application of this compound in peptide synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to adapt and innovate in your own research.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application. Below is a summary of the key characteristics of this compound.

PropertyValueSource
CAS Number 885270-68-8[1]
Molecular Formula C₁₁H₁₅BrN₂O₂[1]
Molecular Weight 287.15 g/mol [1]
Appearance Typically a solid[2]
Purity >95% (typical)[1]

Core Applications in Peptide Synthesis

The unique arrangement of functional groups in this compound dictates its primary applications in peptide science. The Boc-protected amino group allows for its integration into a growing peptide chain via standard solid-phase peptide synthesis (SPPS) protocols, while the free aniline at the 5-position can act as the nucleophile in peptide bond formation. The bromine atom serves as a versatile handle for post-synthetic modifications.

Introduction of a Conformational Bend

The meta-phenylenediamine scaffold of this molecule, once incorporated into a peptide backbone, can induce a turn or bend. This is a valuable tool for mimicking or stabilizing specific secondary structures, such as β-turns, which are often crucial for biological activity.

Synthesis of Peptidomimetics and Novel Scaffolds

As a non-natural building block, it facilitates the synthesis of peptidomimetics with enhanced stability against proteolytic degradation.[3][4][5] The carbamate functionality itself is a stable surrogate for a peptide bond and can influence the molecule's interaction with biological targets.[3][4][5][6]

Platform for Post-Synthetic Modification

The aryl bromide presents a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of diverse chemical moieties, enabling the creation of peptide libraries with varied functionalities or the attachment of reporter molecules, such as fluorescent dyes or radiolabels. This approach is particularly powerful for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, as with any chemical synthesis, optimization may be required for specific peptide sequences or downstream applications.

Protocol 1: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound to a resin-bound peptide using standard Boc-SPPS chemistry.

Rationale: The choice of coupling reagents is critical for efficiently forming the amide bond with the sterically hindered and electronically deactivated aniline. HBTU/HOBt is a reliable combination for such couplings, minimizing racemization and promoting high yields.[6] The Boc protecting group on the carbamic acid is stable to the coupling conditions and can be removed in a subsequent step.[7][8][9]

Workflow Diagram:

spss_workflow cluster_resin Solid Support cluster_activation Activation cluster_coupling Coupling cluster_wash Purification cluster_deprotection Next Cycle Resin Resin-Bound Peptide (Free N-terminus) CoupledPeptide Resin-Bound Peptide with New Residue Resin->CoupledPeptide Coupling Reaction BuildingBlock (5-Amino-2-bromo-phenyl) -carbamic acid tert-butyl ester ActivatedSpecies Activated Ester Intermediate BuildingBlock->ActivatedSpecies Activation CouplingReagents HBTU/HOBt, DIEA in DMF WashedPeptide Washed Resin CoupledPeptide->WashedPeptide Wash with DMF, DCM DeprotectedPeptide Ready for Next Amino Acid WashedPeptide->DeprotectedPeptide Boc Deprotection (TFA)

Caption: Workflow for SPPS incorporation.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

  • Kaiser test kit for monitoring coupling completion[10]

Procedure:

  • Resin Preparation: If starting with an Fmoc-protected N-terminus, deprotect by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Activation of the Building Block: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated mixture to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive, extend the reaction time or consider a double coupling.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Boc Deprotection of the Carbamic Acid

This protocol describes the removal of the tert-butylcarbonyl (Boc) group from the newly incorporated residue to expose the primary amine for further peptide elongation.

Rationale: The Boc group is designed to be labile under acidic conditions.[11][12] Trifluoroacetic acid (TFA) is the standard reagent for this purpose in SPPS.[11][12] The concentration of TFA can be modulated to ensure selective removal of the Boc group without premature cleavage of the peptide from acid-sensitive resins.

Workflow Diagram:

deprotection_workflow Start Resin-Bound Peptide (Boc-Protected) Reaction Deprotection Reaction (2 x 15 min) Start->Reaction Reagent TFA/DCM Solution Wash Wash with DCM, DIEA/DCM, DCM, DMF Reaction->Wash End Resin-Bound Peptide (Free Amine) Wash->End

Caption: Boc deprotection workflow.

Materials:

  • Resin-bound peptide with the Boc-protected (5-amino-2-bromo-phenyl) residue

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Swell the Resin: Wash the resin with DCM (3x) to ensure it is properly swelled.

  • Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 2 minutes. Drain and repeat with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.

  • Washing and Neutralization: Drain the TFA solution and wash the resin with DCM (3x).

  • Neutralization: To neutralize the resulting trifluoroacetate salt, wash the resin with a 10% solution of DIEA in DCM (2 x 2 min).

  • Final Wash: Wash the resin thoroughly with DCM (3x) and DMF (3x). The resin is now ready for the next coupling cycle.

Conclusion: A Gateway to Advanced Peptide Therapeutics

This compound is more than just another building block; it is an enabling tool for the design and synthesis of sophisticated peptide-based molecules. Its ability to introduce structural constraints and serve as a handle for post-synthetic diversification makes it highly valuable for academic research and pharmaceutical development alike. By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently incorporate this versatile compound into their synthetic workflows, paving the way for the next generation of peptide therapeutics and chemical probes.

References

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Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Side Product Formation During Boc Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the complexities of Boc deprotection. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with side product formation during this critical synthetic step. As seasoned application scientists, we understand that successful deprotection goes beyond simply following a protocol; it requires a deep understanding of the underlying mechanisms and the foresight to mitigate potential issues. This resource provides field-proven insights and robust protocols to ensure the integrity of your target molecules.

Troubleshooting Guide: Diagnosing and Resolving Side Product Formation

Unexpected side products can derail a synthesis, leading to time-consuming purification and potential loss of valuable material. This section is structured to help you diagnose the root cause of side product formation and implement effective solutions.

My Boc deprotection is yielding significant impurities. What are the likely causes and solutions?

The primary culprit in side product formation during acid-mediated Boc deprotection is the generation of the highly reactive tert-butyl cation (t-Bu⁺) intermediate.[1][2] This electrophile can alkylate nucleophilic functional groups within your molecule, leading to a variety of unwanted byproducts. The nature and extent of these side reactions depend on the specific amino acid residues present and the reaction conditions.

To address this, consider the following troubleshooting workflow:

G cluster_0 Troubleshooting Workflow start Side Product Formation Observed check_residues Are sensitive residues (Trp, Cys, Met, Tyr) present? start->check_residues incomplete_deprotection Is the deprotection incomplete? check_residues->incomplete_deprotection No add_scavengers Incorporate Scavengers check_residues->add_scavengers Yes optimize_conditions Optimize Reaction Conditions (Time, Temp, Acid Conc.) incomplete_deprotection->optimize_conditions Yes alternative_methods Consider Alternative Deprotection Methods incomplete_deprotection->alternative_methods No protocol_scavenger Follow Scavenger-Mediated Protocol add_scavengers->protocol_scavenger protocol_standard Review Standard Protocol optimize_conditions->protocol_standard end Clean Deprotection alternative_methods->end protocol_scavenger->end protocol_standard->end

Caption: Troubleshooting flowchart for Boc deprotection.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding Boc deprotection, providing detailed explanations and actionable advice.

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection and why does it lead to side products?

A1: The acid-catalyzed deprotection of a Boc-protected amine is initiated by the protonation of the carbamate oxygen. This is followed by the fragmentation of the protonated intermediate to yield the free amine, carbon dioxide, and a stable tert-butyl cation.[3] This carbocation is a potent electrophile that can react with any nucleophilic sites on your substrate, leading to unwanted tert-butylation.[1][2]

G cluster_1 Boc Deprotection Mechanism Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ Products Free Amine + CO₂ + t-Butyl Cation Protonated->Products Fragmentation Side_Product Alkylated Side Product Products->Side_Product Alkylation of Nucleophile Scavenger Scavenger Products->Scavenger Trapping Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection and scavenger action.

Q2: Which amino acid residues are particularly susceptible to modification during Boc deprotection?

A2: Several amino acid residues with nucleophilic side chains are at high risk of tert-butylation. These include:

  • Tryptophan (Trp): The indole ring is highly susceptible to alkylation.

  • Cysteine (Cys): The thiol group can be alkylated to form S-tert-butyl cysteine.[4]

  • Methionine (Met): The thioether can be alkylated.

  • Tyrosine (Tyr): The phenolic ring can undergo alkylation.

  • Arginine (Arg): While the guanidinium group is protonated and less nucleophilic, side reactions can still occur, especially in the presence of other sensitive residues.[2]

  • Serine (Ser) and Threonine (Thr): The hydroxyl groups are less nucleophilic but can be alkylated under harsh conditions.[4]

Q3: What are scavengers and how do I choose the right one(s)?

A3: Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the tert-butyl cation before it can react with your target molecule.[1][4] The choice of scavenger depends on the sensitive residues present in your peptide.

Acidic ReagentTypical ConditionsRecommended Scavengers & Use Cases
Trifluoroacetic Acid (TFA) 25-50% in DCM, 0°C to RT, 1-2 h[5]For general use: Triisopropylsilane (TIS) and Water (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v).[6] TIS is effective at reducing the tert-butyl cation. Water can also act as a scavenger. For Trp-containing peptides: Add 1,2-ethanedithiol (EDT) to prevent indole modification.[5] For Cys-containing peptides: Thioanisole or dithiothreitol (DTT) can prevent S-alkylation.[4] For Met-containing peptides: Thioanisole helps prevent oxidation.
Hydrochloric Acid (HCl) 4M in Dioxane, RT, 1-4 h[3]Scavengers are less commonly used with HCl/dioxane but can be beneficial for highly sensitive substrates. TIS can be employed.
Oxalyl Chloride in Methanol 3 equiv. in MeOH, RT, 1-4 h[7][8]This method is reported to be mild and may not require scavengers for many substrates due to a different reaction mechanism.[7][8] However, for particularly sensitive compounds, the inclusion of a mild scavenger could be tested.
Q4: Can I avoid using strong acids for Boc deprotection?

A4: Yes, several alternative methods exist for removing the Boc group under non-acidic or milder acidic conditions. These can be particularly useful for substrates with acid-labile functionalities.

  • Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent can lead to clean deprotection, often without the need for scavengers.[9]

  • Lewis Acid-Mediated Deprotection: Lewis acids like ZnBr₂ can selectively cleave Boc groups.[10]

  • Oxalyl Chloride in Methanol: This method offers a mild alternative to strong acids.[7][8]

Experimental Protocols

Here we provide detailed, step-by-step protocols for standard and scavenger-mediated Boc deprotection.

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is suitable for substrates that do not contain highly sensitive functional groups.

  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Deprotection: Slowly add an equal volume of trifluoroacetic acid (TFA) to the solution (resulting in a 50% TFA/DCM mixture).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base.

Protocol 2: Scavenger-Mediated Boc Deprotection for Sensitive Peptides

This protocol is recommended for peptides containing sensitive residues such as Trp, Cys, or Met.

  • Scavenger Cocktail Preparation: Prepare the cleavage cocktail. A common mixture is TFA/TIS/H₂O/DTT (90:5:2.5:2.5 v/v/v/w). For a 10 mL cocktail, this would be 9.0 mL TFA, 0.5 mL TIS, 0.25 mL water, and 0.25 g DTT.

  • Preparation: Place the Boc-protected peptide resin (if solid-phase) or the dissolved peptide in a suitable reaction vessel.

  • Deprotection: Add the scavenger cocktail to the peptide. Use approximately 10 mL of cocktail per gram of resin.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.[1]

  • Work-up (for solid-phase): Filter the resin and wash it with fresh TFA, then with DCM. Combine the filtrates.

  • Precipitation: Add the combined filtrate dropwise to a large volume of cold diethyl ether to precipitate the deprotected peptide.

  • Isolation: Centrifuge or filter to collect the precipitated peptide. Wash the peptide with cold ether and dry under vacuum.

References

  • Dou, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. Available at: [Link]

  • Chakraborty, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1413-1422. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Cali, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(23), 8269. Available at: [Link]

  • Dou, H., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Patil, P. S. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? ResearchGate. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available at: [Link]

Sources

Common impurities in commercial (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during the synthesis, purification, and handling of this critical building block. My insights are drawn from extensive experience in synthetic and analytical chemistry, aimed at providing you with practical and scientifically grounded solutions.

I. Understanding the Molecule: Synthesis and Inherent Impurity Profile

This compound is typically synthesized by the mono-Boc protection of 4-bromo-m-phenylenediamine. The selectivity of this reaction is crucial, and even under optimized conditions, the formation of several impurities is possible. Understanding the origin of these impurities is the first step in effective troubleshooting.

Synthesis Workflow and Potential Impurity Formation

cluster_synthesis Synthesis cluster_impurities Potential Impurities Starting Material 4-bromo-m-phenylenediamine Reaction Mono-Boc Protection Starting Material->Reaction Isomeric Isomeric Impurities (from starting material) Starting Material->Isomeric Present in Starting Material Reagent Di-tert-butyl dicarbonate (Boc)2O Reagent->Reaction Product (5-Amino-2-bromo-phenyl)- carbamic acid tert-butyl ester Reaction->Product Unreacted_SM Unreacted 4-bromo-m-phenylenediamine Reaction->Unreacted_SM Incomplete Reaction Overreaction Di-Boc Protected Byproduct Reaction->Overreaction Excess (Boc)2O or Prolonged Reaction Degradation Degradation Products Product->Degradation Heat, Acid, or Oxidation

Caption: Synthesis workflow and common impurity pathways.

II. Frequently Asked Questions (FAQs)

Q1: My final product shows a lower than expected purity by HPLC. What are the most likely impurities?

A1: The most common impurities in commercial this compound are typically:

  • Unreacted 4-bromo-m-phenylenediamine: This is the primary starting material and can persist if the reaction is incomplete.

  • Di-Boc protected 4-bromo-m-phenylenediamine: This over-reaction byproduct forms when both amino groups of the starting material react with di-tert-butyl dicarbonate.

  • Isomeric Impurities: Commercial 4-bromo-m-phenylenediamine may contain small amounts of ortho and para isomers, which can also undergo Boc protection and appear as impurities in the final product.[1]

  • Degradation Products: The Boc protecting group is sensitive to acidic conditions and heat, which can lead to its cleavage and the reformation of 4-bromo-m-phenylenediamine.[2] The free amino groups are also susceptible to oxidation, leading to colored impurities.

Q2: I observe colored impurities in my product. What could be the cause and how can I remove them?

A2: Colored impurities are often the result of oxidation of the aromatic amine functionalities. Phenylenediamines, in general, are prone to discoloration upon exposure to air and light.[1]

  • Cause: Exposure of the starting material or the final product to air, light, or trace metal catalysts can accelerate oxidation.

  • Troubleshooting:

    • Ensure all reactions and work-ups are performed under an inert atmosphere (e.g., nitrogen or argon).

    • Use purified, degassed solvents.

    • For removal, recrystallization from a suitable solvent system like tert-butyl methyl ether can be effective.[3] In some cases, a charcoal treatment followed by filtration may help remove colored impurities.

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A3: ¹H NMR is a powerful tool for identifying impurities. Here's what to look for:

  • Unreacted 4-bromo-m-phenylenediamine: Look for signals corresponding to the aromatic protons of the starting material, which will have different chemical shifts compared to the product. The amino protons will also be present.

  • Di-Boc protected byproduct: This impurity will show two sets of signals for the tert-butyl protons (a singlet integrating to 18H) and a more symmetric pattern for the aromatic protons.

  • Degradation Product (de-protected): This will have the same ¹H NMR spectrum as the starting material.

  • Residual Solvents: Characteristic peaks for common solvents (e.g., dichloromethane, ethyl acetate, hexane) may be present.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis and purification of this compound.

Observation Potential Cause(s) Recommended Action(s)
Low reaction conversion (high levels of starting material remaining) 1. Insufficient (Boc)₂O. 2. Inadequate reaction time or temperature. 3. Poor quality of starting material or reagents.1. Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O. 2. Monitor the reaction by TLC or HPLC to determine the optimal reaction time. Avoid excessive heating, as it can lead to degradation. 3. Ensure the 4-bromo-m-phenylenediamine is of high purity and the (Boc)₂O is fresh.
High levels of di-Boc protected byproduct 1. Excess (Boc)₂O used. 2. Prolonged reaction time.1. Carefully control the stoichiometry of (Boc)₂O. 2. Monitor the reaction closely and quench it once the starting material is consumed to an acceptable level. 3. Purification by column chromatography may be necessary to separate the mono- and di-protected products.
Product degradation during work-up or purification 1. Exposure to acidic conditions. 2. High temperatures during solvent evaporation or drying.1. The Boc group is acid-labile. Avoid acidic washes during the work-up. Use a mild basic wash (e.g., saturated sodium bicarbonate solution) if necessary.[2] 2. Concentrate the product solution at reduced pressure and moderate temperature (e.g., < 40°C).
Inconsistent analytical results (HPLC) 1. On-column degradation. 2. Inappropriate mobile phase.1. The use of acidic mobile phase additives like trifluoroacetic acid (TFA) can cause partial de-protection of the Boc group on the HPLC column. 2. Use a buffered mobile phase or a less acidic additive like formic acid. If TFA is necessary, ensure the analysis time is short and the temperature is controlled.

IV. Analytical Methodologies

Accurate assessment of the purity of this compound is critical. The following are recommended analytical techniques.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the primary method for determining the purity and impurity profile.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile is commonly used. A buffer (e.g., ammonium acetate) or a small amount of a modifier like formic acid can be added to improve peak shape.

  • Detection: UV detection at a wavelength where both the product and potential impurities have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve the sample in a suitable solvent such as acetonitrile or methanol.

Troubleshooting HPLC Analysis:

cluster_troubleshooting HPLC Troubleshooting Problem Problem (e.g., Peak Tailing, Broad Peaks) Cause1 Secondary Interactions with Silica Problem->Cause1 Cause2 Inappropriate pH of Mobile Phase Problem->Cause2 Solution1 Use a Mobile Phase Additive (e.g., Formic Acid) Cause1->Solution1 Solution2 Adjust pH with a Buffer Cause2->Solution2

Caption: Troubleshooting common HPLC issues.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides valuable structural information and can be used to identify and quantify impurities without the need for reference standards for each impurity.

  • Solvent: A deuterated solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃.

  • Key Signals:

    • Product: Look for the characteristic singlet of the tert-butyl group around 1.5 ppm, and the aromatic proton signals.

    • Impurities: As described in the FAQ section, unreacted starting material, the di-Boc byproduct, and residual solvents will have distinct signals.

V. Stability and Storage Recommendations

To maintain the integrity of this compound, proper storage is essential.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent oxidation.

  • Stability: The compound is sensitive to heat and strong acids. Avoid prolonged exposure to elevated temperatures and acidic environments. It is advisable to re-test the material after 12 months of storage to ensure its purity.[4]

VI. References

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Atlantis Press. Available at: [Link]

  • CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. Google Patents. Available at:

  • US3203994A - Purification of meta-phenylenediamine. Google Patents. Available at:

  • Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. ResearchGate. Available at: [Link]

  • Bajaj, S., et al. (2009). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Meyyanathan, S.N. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science. Available at: [Link]

  • PubChem. 4-Bromobenzene-1,2-diamine. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Schubert, C., et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Taher, E.A. (2018). Reaction of 1,3-Dicarbonyl Compounds with o-Phenylenediamine or 3,3′-Diaminobenzidine in Water or under Solvent-Free Conditions via Microwave Irradiation. ResearchGate. Available at: [Link]

  • Mashayekhi, S.O., et al. (2015). Analytical Methods. RSC Publishing. Available at: [Link]

  • Du, H., et al. (2007). Synthetic and Mechanistic Studies on Pd(0)-Catalyzed Diamination of Conjugated Dienes. PMC. Available at: [Link]

  • Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate. Atlantis Press. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • Patel, K. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Supporting Information. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available at: [Link]

  • US3345413A - Process for purifying a phenylenediamine. Google Patents. Available at:

  • Drug Discovery & Development. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • de la Mora, E., et al. (2013). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Potter, Z.E., et al. (2024). A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. SciSpace. Available at: [Link]

  • Cheméo. Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Available at: [Link]

  • Use of Di-tert-butyl-dicarbonate Both as a Protecting and Activating Group in the Synthesis of Dipeptides. ResearchGate. Available at: [Link]

  • MSDS of (R)-(2-aMino-2-phenyl-ethyl)-carbamic acid tert-butyl ester. Available at: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • KNAUER. Determination of 17 AQC derivatized - Amino acids in baby food samples. Available at: [Link]

  • Romero, F.D.S., et al. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents. Available at:

  • Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. Available at: [Link]

  • PubChem. tert-Butyl carbamate. Available at: [Link]

Sources

Workup procedure for reactions involving (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for in-depth technical guidance, this support center is dedicated to navigating the complexities of reactions involving (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester . As a key building block in modern synthetic and medicinal chemistry, its successful application hinges on a nuanced understanding of its reactivity and handling. This guide, structured by a Senior Application Scientist, moves beyond simple protocols to provide a framework of chemical logic, enabling researchers to anticipate challenges, troubleshoot effectively, and optimize their synthetic strategies.

Core Compound Profile

Before delving into reaction specifics, a firm grasp of the compound's fundamental properties is essential. This molecule, with CAS Number 885270-68-8, possesses three distinct functional groups whose reactivities must be managed for a successful synthetic outcome: the aryl bromide, the free aniline, and the Boc-protected amine.

PropertyValueSource
CAS Number 885270-68-8[1]
Molecular Formula C₁₁H₁₅BrN₂O₂[1]
Molecular Weight 287.15 g/mol [1]
Appearance Typically an off-white to light brown solidN/A
Solubility Soluble in most organic solvents (DCM, THF, Ethyl Acetate, DMF); sparingly soluble in non-polar solvents like hexanes; insoluble in water.N/A

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage, use, and workup of reactions involving this compound.

Handling and Stability

Q: How should I store this compound and is it stable?

A: For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8 °C). While relatively stable at room temperature for short periods, anilines, in general, are susceptible to air oxidation, which can lead to discoloration and the formation of impurities. The presence of the electron-withdrawing bromine atom can slightly mitigate this, but best practices dictate minimizing exposure to air and light.

Reaction Workup & Purification

Q: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is complete, but I'm struggling with the aqueous workup. The product seems to have partial solubility in the aqueous layer. Why is this happening?

A: This is a classic issue stemming from the molecule's amphipathic nature. The free aniline group (-NH₂) can be protonated under acidic conditions, forming an ammonium salt which increases aqueous solubility. Conversely, under basic conditions, it remains as a free base.

Troubleshooting Steps:

  • Avoid Acidic Washes: Do not wash the organic layer with acidic solutions (e.g., 1M HCl) if you want to keep your product in the organic phase. This will protonate the free amine and pull the compound into the aqueous layer.

  • Use Brine and Neutral Water: Perform washes with saturated sodium bicarbonate solution (to neutralize any remaining acid from the reaction), followed by brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous phase and aid in layer separation.

  • Back-Extraction: If you suspect product loss to the aqueous layer, basify the combined aqueous layers with 2M NaOH to a pH > 10 and back-extract with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

Q: I'm having difficulty purifying my product via column chromatography. It's streaking on the TLC plate and the column.

A: Streaking is a common problem when purifying amines on silica gel. The slightly acidic nature of standard silica gel can interact with the basic aniline group, leading to poor separation.

Causality & Solution: The lone pair on the aniline nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This causes tailing and sometimes irreversible adsorption.

Recommended Protocol:

  • Deactivate the Silica: Prepare a slurry of silica gel in your chosen mobile phase and add 1-2% triethylamine (Et₃N) or ammonia solution. This neutralizes the acidic sites on the silica, leading to sharper peaks and better recovery.

  • Solvent System Selection: A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point. For example, a 0% to 40% gradient of ethyl acetate in hexanes with 1% triethylamine throughout the mobile phase.

Reaction Selectivity & Side Reactions

Q: I am trying to perform a Suzuki-Miyaura coupling at the aryl bromide position. What are the key parameters to ensure the reaction is successful and avoids side reactions?

A: The Suzuki-Miyaura coupling is an excellent choice for functionalizing the aryl bromide.[2] Success depends on the careful selection of catalyst, base, and solvent to promote the desired C-C bond formation without affecting the other functional groups.

Key Considerations:

  • Catalyst Choice: A palladium catalyst is standard. For this substrate, a catalyst system like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos) is effective. The bulky phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base Selection: An inorganic base is required. K₂CO₃ or Cs₂CO₃ are excellent choices. They are strong enough to facilitate the transmetalation step but generally not basic enough to cause issues with the Boc-protecting group. Avoid strong alkoxide bases if possible, as they can potentially lead to side reactions.

  • Solvent System: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or Toluene/water are common and effective systems. The water is crucial for dissolving the inorganic base and facilitating the catalytic cycle.

Troubleshooting Low Yields:

  • Degassing is Critical: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes before adding the catalyst.

  • Inactive Boronic Acid: Boronic acids can dehydrate to form unreactive boroxines upon storage. Use fresh or properly stored boronic acid.

  • Catalyst Poisoning: The free aniline, while a weak ligand, could potentially coordinate to the palladium center and inhibit catalysis. Using a slightly higher catalyst loading (1-5 mol%) can sometimes overcome this.

Q: How can I perform a reaction on the free aniline (e.g., acylation) without disturbing the Boc group or the aryl bromide?

A: The free aniline is significantly more nucleophilic than the Boc-protected amine, allowing for selective reactions under the right conditions. The Boc group is robustly stable to most basic and nucleophilic conditions.[3]

Recommended Acylation Protocol:

  • Dissolve the substrate in a non-protic solvent like DCM or THF.

  • Add a non-nucleophilic base, such as triethylamine or DIPEA (1.2 equivalents). This will act as a scavenger for the acid byproduct.

  • Cool the mixture to 0 °C.

  • Slowly add your acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). The workup would involve washing with water and brine, followed by drying and concentration.

Boc-Group Deprotection

Q: What is the most reliable method for removing the Boc-protecting group from my product?

A: The tert-butyloxycarbonyl (Boc) group is designed to be removed under acidic conditions.[4] The mechanism involves protonation of the carbamate followed by the elimination of isobutylene and carbon dioxide.[5]

Standard Deprotection Protocols:

ReagentSolventTypical ConditionsNotes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM)20-50% TFA in DCM, Room Temp, 1-2 hoursHighly effective and common. TFA is volatile and corrosive. Workup involves evaporation and co-distillation with a solvent like toluene to remove excess TFA.[5]
HCl 1,4-Dioxane or Methanol4M HCl in Dioxane, Room Temp, 1-4 hoursAlso very effective. The product is often isolated as the hydrochloride salt, which can be advantageous for purification or storage.
Phosphoric Acid AqueousCan be used for substrates sensitive to other strong acids.A greener and milder alternative.[3]

Q: Are there any potential side reactions during Boc deprotection with this specific molecule?

A: With this compound and its derivatives, the primary structure is generally stable to standard acidic deprotection conditions. The aryl-bromide bond is strong and will not be affected. However, if your molecule contains other acid-labile functional groups (e.g., acetals, silyl ethers), they may be cleaved concurrently. In such cases, a milder deprotection method or an alternative protecting group strategy would be necessary.

Visualized Workflows and Protocols

General Reaction & Workup Workflow

The following diagram illustrates a typical workflow for a cross-coupling reaction followed by purification.

G cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Combine Substrate, Coupling Partner, & Base in Solvent B Degas Mixture (Ar/N₂ Purge) A->B C Add Palladium Catalyst B->C D Heat to Reaction Temp (e.g., 80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool to RT & Dilute with Organic Solvent E->F Reaction Complete G Wash with NaHCO₃(aq) F->G H Wash with Brine G->H I Dry Organic Layer (Na₂SO₄) H->I J Filter & Concentrate I->J K Purify by Column Chromatography (Silica + 1% Et₃N) J->K Crude Product L Combine Pure Fractions & Concentrate K->L M Characterize Product (NMR, MS) L->M

Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting Flowchart: Low Yield in Suzuki Coupling

G decision decision result result start Low Yield or No Reaction q1 Was the reaction degassed properly? start->q1 r1 Re-run reaction with thorough Ar/N₂ purge of solvent and vessel. q1->r1 No q2 Is the boronic acid fresh? q1->q2 Yes a1_yes Yes a1_no No r2 Use fresh boronic acid. Old reagent may have formed unreactive boroxine. q2->r2 No q3 Is the base appropriate & soluble? q2->q3 Yes a2_yes Yes a2_no No r3 Switch to a different base (e.g., Cs₂CO₃) and ensure sufficient water in the solvent system for dissolution. q3->r3 No q4 Consider increasing catalyst loading (e.g., to 3-5 mol%) or screening different ligands (e.g., SPhos, XPhos). q3->q4 Yes a3_yes Yes a3_no No

Caption: Decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.

References
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]

  • Jackson, A. D., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Lund, K. H., & Undheim, K. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Retrieved from [Link]

  • Google Patents. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PubChem. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. Retrieved from [Link]

  • Pittelkow, M. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • National Institutes of Health. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of various catalysts in the N-Boc protection of aniline with (Boc)2O at room temperature. Retrieved from [Link]

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Minimizing reductive dehalogenation in palladium-catalyzed reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium-Catalyzed Reactions

A Senior Application Scientist's Guide to Minimizing Reductive Dehalogenation

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I've frequently collaborated with researchers in pharmaceutical and materials science to troubleshoot one of the most common and frustrating side reactions: reductive dehalogenation (also known as hydrodehalogenation). This unwanted pathway consumes your valuable aryl halide starting material, replacing the halide with a hydrogen atom, thereby reducing your yield of the desired cross-coupled product.

This guide is structured to provide you with not just solutions, but a deep, mechanistic understanding of why these solutions work. By grasping the underlying principles, you can move from simply following a protocol to intelligently designing and optimizing your reactions for success.

Part 1: Understanding the Enemy - The Mechanism of Reductive Dehalogenation

Before we can effectively combat reductive dehalogenation, we must understand where it originates within the catalytic cycle. A typical palladium-catalyzed cross-coupling reaction (like Suzuki or Buchwald-Hartwig) follows a well-established sequence: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[1][2] Reductive dehalogenation is an "off-cycle" process that intercepts a key intermediate.

After the initial oxidative addition of your aryl halide (Ar-X) to the active Pd(0) catalyst, the crucial L₂Pd(II)(Ar)(X) intermediate is formed.[2][3] It is at this stage that the reaction can diverge from the productive pathway.

There are two primary mechanisms for reductive dehalogenation:

  • Reaction with a Hydride Source: A palladium-hydride species, L₂Pd(II)(Ar)(H), can be formed. This often happens when the L₂Pd(II)(Ar)(X) complex reacts with a source of hydride, which can be an amine base, an alcohol solvent, or even trace water in the reaction mixture.[4] This palladium-hydride intermediate can then undergo reductive elimination to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst.

  • β-Hydride Elimination: This pathway is particularly relevant in reactions like the Buchwald-Hartwig amination, especially when using amines with β-hydrogens.[5] After the formation of the arylpalladium amido complex, instead of reductive elimination to form the C-N bond, the palladium can abstract a hydrogen from the β-position of the amine. This is followed by reductive elimination, which releases the dehalogenated arene and an imine.[5]

Catalytic_Cycle_vs_Dehalogenation cluster_main Productive Cross-Coupling Cycle cluster_side Reductive Dehalogenation Pathway Pd0 LₙPd(0) OA Oxidative Addition Pd0->OA Ar-X ArPdX L₂Pd(II)(Ar)(X) OA->ArPdX TM Transmetalation or Amine Binding ArPdX->TM Nu-M ArPdH L₂Pd(II)(Ar)(H) ArPdX->ArPdH Hydride Abstraction ArPdNu L₂Pd(II)(Ar)(Nu) TM->ArPdNu RE Reductive Elimination ArPdNu->RE RE->Pd0 Regenerates Catalyst Product Ar-Nu (Desired Product) RE->Product Side_Product Ar-H (Side Product) Hydride_Source Hydride Source (Base, Solvent, H₂O) RE_H Reductive Elimination ArPdH->RE_H RE_H->Pd0 Regenerates Catalyst RE_H->Side_Product

Figure 1. Competing pathways in Pd-catalyzed cross-coupling.

Part 2: Troubleshooting Guide (Q&A Format)

Here are answers to the most common questions we receive regarding the formation of the reductive dehalogenation byproduct.

Q1: I'm seeing a lot of my aryl halide being converted to the simple arene. What is the first and most critical parameter I should investigate?

Answer: Your choice of phosphine ligand is paramount. The ligand dictates the steric and electronic environment around the palladium center, directly influencing the relative rates of productive reductive elimination versus the undesired dehalogenation pathways.

The Causality:

  • Electron-rich and bulky ligands are generally your best defense.[6]

    • Electron-donating ligands (like trialkylphosphines, e.g., P(t-Bu)₃, or biaryl phosphines like XPhos and SPhos) increase the electron density on the palladium center. This increased electron density promotes the desired reductive elimination step to form the C-C or C-N bond, helping it to outcompete the dehalogenation pathway.[6]

    • Bulky (sterically hindered) ligands create a crowded environment around the metal. This steric bulk can physically disfavor the transition state required for side reactions like β-hydride elimination and can accelerate the product-forming reductive elimination step.[6][7]

Troubleshooting Steps:

  • Switch to a Bulkier Ligand: If you are using a relatively small ligand like PPh₃, switch to a more sterically demanding ligand. For Suzuki couplings, consider Buchwald-type biaryl phosphines. For Buchwald-Hartwig aminations, ligands like XPhos, RuPhos, or BrettPhos are industry standards for a reason.[8]

  • Increase Ligand:Palladium Ratio: Sometimes, ensuring the palladium is fully coordinated can suppress side reactions. Try increasing the ligand-to-metal ratio (e.g., from 1.1:1 to 2:1). However, be aware that excess ligand can sometimes inhibit the reaction by creating saturated, less reactive palladium complexes.[9]

Ligand TypeKey CharacteristicsEffect on Reductive DehalogenationExample Ligands
Simple Triarylphosphines Less electron-rich, less bulkyProne to dehalogenationPPh₃, P(o-tol)₃
Bulky Trialkylphosphines Very electron-rich, bulkyGenerally suppressiveP(t-Bu)₃, PCy₃
Buchwald Biaryl Phosphines Very electron-rich, very bulkyHighly effective at suppressionXPhos, SPhos, RuPhos
N-Heterocyclic Carbenes (NHCs) Strongly electron-donatingOften very effectiveIPr, SIMes

Table 1. Impact of Ligand Class on Reductive Dehalogenation.

Q2: I've changed my ligand, but the problem persists. Could my choice of base be the culprit?

Answer: Absolutely. The base plays multiple roles, and its properties can either favor or suppress dehalogenation.

The Causality:

  • Hydroxide Impurities: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can contain trace amounts of sodium hydroxide (NaOH) or can generate it by reacting with trace water. Hydroxide is a known hydride source and can directly lead to the formation of the L₂Pd(II)(Ar)(H) intermediate.

  • Base Strength and Nucleophilicity: A very strong, non-coordinating base is often ideal. Weaker or more nucleophilic bases can interact with the palladium center in undesirable ways. For instance, in Suzuki couplings, a base that is too weak may not facilitate the transmetalation step efficiently, allowing more time for the L₂Pd(II)(Ar)(X) intermediate to undergo dehalogenation.

  • Protic Bases: Bases that are also potential hydride donors themselves (e.g., amines used as bases in other reaction types) can directly contribute to the problem.[4]

Troubleshooting Steps:

  • Use Fresh, High-Purity Base: Use a freshly opened bottle of base or a recently purchased stock. Alkoxide bases are particularly susceptible to degradation.

  • Switch to a Weaker, Non-Nucleophilic Base: If using a very strong base like NaOtBu, consider switching to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (K₃PO₄), especially for Suzuki reactions. These are generally less prone to causing dehalogenation.

  • Consider Anhydrous Conditions: If you suspect water is reacting with your base to form hydroxides, ensure your reaction is run under strictly anhydrous conditions.

Q3: How do solvent and temperature affect reductive dehalogenation?

Answer: Solvent and temperature are critical parameters that control reaction kinetics and the stability of intermediates.

The Causality:

  • Solvent Polarity and Coordination: The solvent can influence catalyst stability and reactivity.[10][11] Protic solvents (like alcohols) can be direct hydride donors and should generally be avoided unless specifically required by the methodology.[4] Some polar, coordinating solvents can stabilize the catalytically active species, but can also change the selectivity of the catalyst.[12] Aprotic solvents like toluene, dioxane, or THF are common choices.

  • Temperature: Higher temperatures accelerate all reactions, including the undesired dehalogenation. If the activation energy for dehalogenation is lower than that for the desired productive step, increasing the temperature will disproportionately increase the rate of the side reaction.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is one of the simplest and most effective changes. Run the reaction at the lowest temperature that allows for a reasonable rate of conversion of your starting material. Even a reduction from 100 °C to 80 °C can have a significant impact.

  • Screen Aprotic Solvents: Switch from a more polar solvent like DMF to a less polar one like toluene or vice-versa. The optimal solvent is often substrate-dependent.

  • Ensure Anhydrous Solvents: Use a properly dried, degassed solvent to minimize sources of protons and water.

Troubleshooting_Workflow Start High Reductive Dehalogenation Observed Check_Ligand Is the ligand bulky and electron-rich (e.g., Buchwald type)? Start->Check_Ligand Change_Ligand ACTION: Switch to a bulkier, more electron-donating ligand. (e.g., XPhos, P(t-Bu)₃) Check_Ligand->Change_Ligand No Check_Base Is the base fresh, high-purity, and non-nucleophilic? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base ACTION: 1. Use fresh, anhydrous base. 2. Switch to K₂CO₃ or K₃PO₄ (for Suzuki). Check_Base->Change_Base No Check_Temp Is the reaction run at the lowest possible temperature? Check_Base->Check_Temp Yes Change_Base->Check_Temp Lower_Temp ACTION: Decrease temperature by 10-20 °C and monitor kinetics. Check_Temp->Lower_Temp No Check_Additives Consider Additives Check_Temp->Check_Additives Yes Lower_Temp->Check_Additives Add_Halide ACTION: For substrates with acidic protons, add halide salts (e.g., LiBr). Check_Additives->Add_Halide Yes Success Problem Minimized Check_Additives->Success No, consult specialist Add_Halide->Success

Figure 2. A logical workflow for troubleshooting reductive dehalogenation.

Part 3: Advanced Strategies & Experimental Protocols

Q4: Are there any additives that can actively suppress dehalogenation?

Answer: Yes, in certain cases, additives can be highly effective. A recent and powerful strategy, particularly for Suzuki couplings using strong, homogenous bases like potassium trimethylsilanolate (TMSOK), is the addition of halide salts.

The Causality: It has been shown that under certain conditions, catalytically inactive palladium-hydroxide bridged dimers, [L₂Pd(Ar)(μ–OH)]₂, can form.[13][14] These off-cycle reservoirs not only sequester the active catalyst but can also lead to side reactions like dehalogenation.[13] The addition of a halide salt (e.g., LiBr, LiCl) can break up these dimers and push the equilibrium back towards the active L₂Pd(Ar)(X) species, which can then proceed through the productive catalytic cycle.[14] This is especially useful for substrates bearing acidic protons (like phenols or certain heterocycles) which can inhibit the reaction.[13]

Experimental Protocol: Screening for Optimal Conditions

This protocol outlines a parallel screening experiment to quickly identify conditions that minimize reductive dehalogenation for a Suzuki-Miyaura coupling.

Materials:

  • Aryl bromide (Ar-Br)

  • Boronic acid or ester (Nu-B(OR)₂)

  • Palladium precatalyst (e.g., RuPhos Pd G4)

  • Array of phosphine ligands (e.g., PPh₃, PCy₃, XPhos, SPhos)

  • Array of bases (e.g., K₂CO₃, K₃PO₄, NaOtBu)

  • Anhydrous, degassed solvents (e.g., Toluene, Dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

  • HPLC or GC-MS for analysis

Procedure:

  • Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the aryl bromide (1.0 equiv), boronic acid (1.3 equiv), and a stir bar.

  • Variable Addition:

    • Vials 1-4 (Ligand Screen): Add the same base (e.g., K₃PO₄, 2.0 equiv) and solvent (e.g., Toluene). To each vial, add a different ligand (10 mol %) and Pd source (e.g., Pd₂(dba)₃, 2.5 mol %).

    • Vials 5-7 (Base Screen): Add the best ligand from the first screen and the same solvent. To each vial, add a different base (K₂CO₃, K₃PO₄, NaOtBu).

    • Vial 8 (Temperature Control): Set up the best condition from the above screens to run at a lower temperature (e.g., 60 °C instead of 100 °C).

  • Initiation: Add the palladium precatalyst (if using one, e.g., 2 mol % RuPhos Pd G4) and the solvent to each vial to a final concentration of 0.1 M with respect to the aryl bromide.

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block. Stir for a predetermined time (e.g., 12 hours).

  • Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by HPLC or GC-MS. Quantify the ratio of desired product (Ar-Nu) to the reductive dehalogenation side product (Ar-H).

Data Interpretation: Identify the condition that provides the highest ratio of Ar-Nu to Ar-H with good conversion of the starting material. This condition is your optimized starting point for scale-up.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Does the choice of aryl halide (I, Br, Cl) matter?

    • A: Yes. Aryl iodides are the most reactive towards oxidative addition, but this high reactivity can sometimes make them more prone to dehalogenation.[3] Paradoxically, switching from an aryl iodide to a less reactive aryl bromide or chloride can sometimes lead to cleaner reactions, as the slower oxidative addition can be better matched with the subsequent steps.[15]

  • Q: How can I accurately quantify the amount of reductive dehalogenation?

    • A: The best method is to use a quantitative analytical technique like GC or HPLC with an internal standard. By creating calibration curves for your starting material, desired product, and the dehalogenated byproduct, you can accurately determine the mass balance of your reaction and calculate the precise yield of each component.

  • Q: Can the palladium precatalyst itself influence the outcome?

    • A: Yes. Modern palladium precatalysts (like the Buchwald G3 or G4 palladacycles) are designed to generate the active L-Pd(0) species cleanly and efficiently upon exposure to a base.[4][16] Using older sources like Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction step, which can be less efficient and sometimes generate palladium black or other species that may promote side reactions.[16][17] Switching to a well-defined precatalyst often improves reproducibility and reduces side reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]

  • Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (2023). Organopalladium chemistry. Retrieved from [Link]

  • Wikipedia. (2023). β-Hydride elimination. Retrieved from [Link]

  • Trust, T. A., et al. (2022). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ACS Catalysis. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Goodwin, N. J. (2018). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Ghaffari, B., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Prased, S., et al. (2014). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Journal of Catalysis. Available at: [Link]

  • Giri, R., et al. (2015). Pd-Catalyzed C–H Activation vs β-H Elimination: An Experimental and Computational Insight into the Reactivity of Tertiary Alkylamines. ACS Catalysis. Available at: [Link]

  • Shields, J. D., et al. (2020). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar-O over Ar-Cl Bonds at Nickel(0). Journal of the American Chemical Society. Available at: [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Tsuji, J. (2004). The Basic Chemistry of Organopalladium Compounds. Handbook of Organopalladium Chemistry for Organic Synthesis. Available at: [Link]

  • LibreTexts Chemistry. (2020). Palladium catalyzed couplings. Retrieved from [Link]

  • Le, C. M., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem. Available at: [Link]

  • ResearchGate. (n.d.). β-hydride elimination in palladium-catalyzed reactions. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Phosphines. Retrieved from [Link]

  • ResearchGate. (n.d.). Organopalladium Compounds in Organic Synthesis and in Catalysis. Retrieved from [Link]

  • Trust, T. A., et al. (2022). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. ChemRxiv. Available at: [Link]

  • Reddit. (2023). Phosphine as a reducing agent for organometallic complexes. Retrieved from [Link]

  • Vechorkin, O., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. Available at: [Link]

  • Reddy, K. S., et al. (2006). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

  • Stahl, S. S., et al. (2012). Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society. Available at: [Link]

  • Newman, S. G., et al. (2022). Synthesis and Characterization of Post-β-Carbon-Elimination Organopalladium Complexes. Organometallics. Available at: [Link]

  • Shields, J. D., et al. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • LibreTexts Chemistry. (2023). β-Elimination Reactions. Retrieved from [Link]

  • ChemEurope.com. (n.d.). Organopalladium. Retrieved from [Link]

  • Moody, C. J., et al. (2001). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Synlett. Available at: [Link]

  • Eynde, J. J. V., et al. (2021). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Catalysts. Available at: [Link]

  • Wikipedia. (2023). Cross-coupling reaction. Retrieved from [Link]

  • Sarkar, B., et al. (2018). The influence of phosphine ligands on the redox properties of 1,4-divinylanthrylene-bridged diruthenium complexes and a derived. Inorganica Chimica Acta. Available at: [Link]

  • The Organic Chemistry Tutor. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: A Comparative Analysis of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester vs. Other Ortho-Haloaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Amines and the Suzuki Coupling Challenge

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds.[1] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild conditions and broad functional group tolerance.[2][3][4] A particularly vital application is the synthesis of biaryl amines, core structures found in countless pharmacologically active compounds.[5][6]

However, the coupling of ortho-haloanilines presents a distinct set of challenges. These substrates are sterically hindered, and the presence of the amino group—a potential ligand—can interfere with the palladium catalyst, complicating the reaction. This guide provides an in-depth comparison of a widely used substrate, (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester , against other ortho-haloaniline derivatives. We will dissect the causal factors behind experimental choices, from the selection of the halogen to the strategic use of protecting groups, supported by experimental data and detailed protocols to empower your research.

The Anatomy of a Successful Coupling Partner: this compound

To understand the performance of this substrate, we must first analyze its constituent parts and their roles in the Suzuki-Miyaura catalytic cycle.

  • The Halogen (Bromine): The choice of halogen is a critical determinant of reactivity. The rate of the oxidative addition step, often the rate-limiting step in the catalytic cycle, is highly dependent on the carbon-halogen (C-X) bond strength. The general order of reactivity for aryl halides is I > Br > OTf >> Cl > F.[7] While aryl iodides are the most reactive, they are also more expensive and can be less stable. Aryl chlorides are cost-effective but their strong C-Cl bond requires highly active catalytic systems to cleave.[8] Aryl bromides, therefore, represent the "goldilocks" choice, offering a robust balance of high reactivity, substrate stability, and economic viability.

  • The Protecting Group (tert-butoxycarbonyl, Boc): The free amino group in an aniline can coordinate to the palladium center, potentially inhibiting or poisoning the catalyst. A common strategy to circumvent this is the installation of a protecting group. The Boc group is an excellent choice for several reasons:

    • Electronic Modulation: As a carbamate, the Boc group is electron-withdrawing, which can increase the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst.

    • Steric Influence: Its significant steric bulk can influence the conformation of the molecule and its interaction with the catalyst active site.

    • Lability: The Boc group is stable under the typically basic conditions of the Suzuki coupling but can be readily removed post-coupling under mild acidic conditions, providing a straightforward path to the desired biaryl amine.[9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is essential for rational troubleshooting and optimization. The process is a sequence of three key steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) complex. This is often the rate-determining step.[10]

  • Transmetalation: The organoboron species (R-B(OR)2), activated by a base, transfers its organic group (R) to the palladium center, displacing the halide and forming a new diaryl-Pd(II) complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[10]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_main Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_inputs Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_outputs Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArX Ar-X (Aryl Halide) ArX->ArPdX RB R-B(OR)₂ + Base (Activated Boronic Ester) RB->ArPdR ArR Ar-R (Biaryl Product) ArR->ArPdR

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Comparative Performance Analysis: A Data-Driven Perspective

The choice of substrate has a profound impact on reaction efficiency. While direct, side-by-side comparisons using this compound are sparse in single publications, we can synthesize a robust comparison from established principles and published data on analogous systems.

Halogen Reactivity: Iodo vs. Bromo vs. Chloro Derivatives

As discussed, the C-X bond strength dictates the ease of oxidative addition. While aryl iodides are highly reactive, modern catalyst systems have made the coupling of aryl bromides and even chlorides highly efficient. For sterically hindered or electron-rich anilines, using a bromo derivative often provides the most reliable results without requiring the hyper-reactive (and sometimes unstable) iodo-analogs. Recent studies have demonstrated that even challenging unprotected ortho-bromoanilines can provide good to excellent yields with the right catalyst system, highlighting the utility of the C-Br bond.[5]

The Critical Role of the Amino Group: Protected vs. Unprotected

Protection of the aniline nitrogen is a long-standing strategy to ensure reproducible and high-yielding couplings. However, this adds steps to the overall synthetic sequence (protection/deprotection). Recent advances have focused on developing catalyst systems that are tolerant of free amines.

  • Unprotected ortho-Haloanilines: These substrates can be successfully coupled, but success is highly dependent on the catalyst, ligands, and solvent. For example, a study developing a method for unprotected ortho-bromoanilines found that a specific CataCXium A palladacycle in 2-MeTHF solvent gave a 95% yield, whereas other common catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ gave little to no product.[5] This underscores the need for careful optimization when using unprotected anilines.

  • Boc-Protected ortho-Haloanilines: The use of the Boc group, as in our title compound, generally leads to more robust and broadly applicable reaction conditions. The electronic deactivation of the amine prevents catalyst inhibition, leading to more predictable outcomes across a wider range of coupling partners and with more traditional catalyst systems. This reliability is paramount in drug development and library synthesis campaigns.

Data Summary: Representative Suzuki Coupling Yields

The following table summarizes typical yields for the Suzuki coupling of various aniline derivatives, illustrating the impact of halogen, substituents, and protection state.

Aryl Halide SubstrateCoupling PartnerCatalyst SystemBase/SolventYield (%)Reference
2-Bromoaniline(4-methoxyphenyl)boronic acidPd(dtbpf)Cl₂Et₃N / Kolliphor EL (aq.)98%[12][13]
2-Bromo-5-fluoroanilinePhenylboronic acidCataCXium A PalladacycleK₃PO₄ / 2-MeTHF87%[5]
2-Bromo-5-(trifluoromethyl)anilinePhenylboronic acidCataCXium A PalladacycleK₃PO₄ / 2-MeTHF81%[5]
2,6-Dibromoaniline2-Thienylboronic acidPd(dtbpf)Cl₂Et₃N / Kolliphor EL (aq.)82%[12]
9-Benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene81%[14]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄ / Dioxane-H₂O85%[15]

Note: This table is a compilation of representative data from different sources to illustrate general trends and is not a direct side-by-side comparison under identical conditions.

Experimental Section: A Validated Protocol and Workflow

Trustworthy science is built on reproducible protocols. Below is a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling of a Boc-protected ortho-bromoaniline derivative.

Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow for Suzuki Coupling Setup 1. Reaction Setup - Dry glassware under vacuum - Add aryl halide, boronic acid, base Inert 2. Inert Atmosphere - Evacuate and backfill flask with Argon/Nitrogen (3x) Setup->Inert Reagents 3. Reagent Addition - Add degassed solvent - Add Pd catalyst/ligand Inert->Reagents Reaction 4. Reaction - Heat to specified temp - Monitor by TLC/LC-MS Reagents->Reaction Workup 5. Aqueous Workup - Cool to RT - Quench with H₂O - Extract with organic solvent Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography Workup->Purify Analysis 7. Analysis - Characterize pure product (NMR, MS) Purify->Analysis

Figure 2: Experimental Workflow for Suzuki Coupling
Detailed Step-by-Step Protocol

This protocol is adapted from general procedures found in the literature.[14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, with 10-20% v/v water)

  • Round-bottom flask, condenser, magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.0 mmol, 301 mg), the arylboronic acid (e.g., 1.5 mmol), and potassium carbonate (e.g., 2.5 mmol, 345 mg).

  • Inerting the Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 8 mL Dioxane and 2 mL water) via syringe. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 35 mg).

  • Reaction Execution: Lower the flask into a pre-heated oil bath (typically 85-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water (20 mL) and ethyl acetate (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

This compound is a highly effective and reliable substrate for Suzuki-Miyaura cross-coupling reactions. Its performance is rooted in sound chemical principles: the balanced reactivity of the aryl bromide and the strategic use of the Boc protecting group to prevent catalyst inhibition and modulate electronics. This makes it an ideal choice for complex syntheses where reproducibility and high yields are paramount.

In comparison to other derivatives, it offers a more robust reaction profile than many unprotected anilines, which often require extensive catalyst screening. While more reactive aryl iodides may offer faster kinetics, the bromo-analogue provides a superior balance of reactivity, stability, and cost. Looking forward, the field continues to evolve, with new catalysts and "green" methodologies like micellar catalysis enabling the efficient coupling of previously challenging substrates, including unprotected anilines, in aqueous media.[12] Nonetheless, the strategic design embodied by this compound ensures it will remain a cornerstone substrate for the synthesis of vital biaryl amine scaffolds in research and industry.

References

  • Gagnon, D. et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link]

  • Cravotto, G. et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. Available at: [Link]

  • Dandárová, M. et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Zimmer, R. & Trawny, D. (2012). Preparation of Boc-Protected Cinnamyl-Type Alcohols: A Comparison of the Suzuki-Miyaura Coupling, Cross-Metathesis, and Horner-Wadsworth-Emmons Approaches and Their Merit in Parallel Synthesis. Synthesis. Available at: [Link]

  • RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available at: [Link]

  • Hocek, M. et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to C-Substituted Purine Derivatives. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • Chemistry LibreTexts. (2020). Palladium catalyzed couplings. Available at: [Link]

  • University of Milano-Bicocca. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]

  • Molander, G. A. & Brown, A. R. (2011). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2022). (Almost) Everything about Suzuki coupling! Available at: [Link]

  • Takise, R. et al. (2008). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Buchwald, S. L. et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Yamada, K. et al. (2018). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules. Available at: [Link]

Sources

A Senior Scientist's Comparative Guide to Purity Assessment of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical framework for assessing the purity of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester, a key building block in synthetic organic chemistry. We will detail a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method, explaining the scientific rationale behind each parameter. Furthermore, this guide presents a critical comparison between HPLC and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering researchers the data and insights needed to select the most appropriate analytical strategy for their development phase.

The Imperative of Purity in Pharmaceutical Intermediates

In the journey from chemical synthesis to a finished pharmaceutical product, every intermediate represents a critical control point. The purity of these intermediates, such as this compound, directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1] Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects. Regulatory bodies like the FDA and EMA have stringent requirements for the identification and quantification of impurities, making robust analytical methods non-negotiable.[2]

This guide focuses on HPLC as the primary analytical tool, a technique widely regarded as the gold standard for its precision, versatility, and sensitivity in separating complex mixtures.[2]

High-Performance Liquid Chromatography (HPLC): The Analytical Workhorse

HPLC separates compounds based on their differential distribution between a stationary phase (a packed column) and a mobile phase (a liquid eluent).[3][4] For a molecule like this compound, which possesses moderate polarity due to its aromatic ring, amino group, and carbamate functionality, Reversed-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[5]

Causality in Method Development: Why These Parameters?

A successful HPLC method is not a matter of chance; it is a product of deliberate, scientifically-grounded choices.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected as the standard for its versatility and strong hydrophobic retention of aromatic compounds. The long alkyl chains provide excellent separation for a wide range of nonpolar and moderately polar molecules.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile) is optimal.

    • The Buffer (e.g., 10 mM Ammonium Formate, pH 3.5): The primary amine group on the molecule has a pKa that makes it susceptible to protonation. An acidic buffer ensures the amine is consistently protonated, preventing peak tailing—a common issue with basic compounds on silica-based columns—and ensuring reproducible retention times.

    • The Organic Modifier (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency. A gradient (increasing acetonitrile concentration over time) is necessary to elute any more nonpolar impurities that might be present, while still achieving good resolution for earlier-eluting, more polar impurities.

  • Detector (Photodiode Array - PDA/DAD): A PDA detector is superior to a fixed-wavelength UV detector for purity analysis. It not only quantifies the main peak but also provides UV spectra for all peaks. This is a crucial element of a self-validating system, as it allows for peak purity analysis, confirming that the main peak is not co-eluting with any impurities.[6] A detection wavelength of 254 nm is a good starting point, given the aromatic nature of the analyte.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This protocol is designed to be "stability-indicating," meaning it can effectively separate the intact compound from its potential degradation products.[6][7]

Required Instrumentation and Reagents
  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.[8]

  • C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile, water, and ammonium formate.

  • Formic acid for pH adjustment.

  • This compound reference standard and synthesized sample lots.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 10 mM ammonium formate solution in water, adjust pH to 3.5 with formic acid, and filter.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the synthesized sample in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • PDA Detection: 254 nm, with spectral data collected from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 90 10
      20.0 10 90
      25.0 10 90
      25.1 90 10

      | 30.0 | 90 | 10 |

  • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the standard solution. The system is deemed ready if the following criteria are met:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates: ≥ 2000

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Synthesized Compound C Prepare Sample & Standard Solutions (0.5 mg/mL) A->C B Prepare Mobile Phases (A: Buffered Aq., B: ACN) D System Suitability Test (5x Standard Injections) B->D C->D Use for SST E Inject Sample (Run Gradient Method) C->E Analyze D->E If SST Passes F Acquire PDA Data (Chromatogram + Spectra) E->F G Integrate Peaks F->G H Perform Peak Purity Analysis G->H I Calculate Purity (Area % Method) H->I J Generate Final Report I->J

Sources

Benchmarking Buchwald-Hartwig ligands for amination with (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: The Enduring Power of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, becoming an indispensable tool in drug discovery, materials science, and natural product synthesis.[1][2][3] This palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds, overcoming the limitations of traditional methods which often require harsh reaction conditions and exhibit limited substrate scope.[1][2] The success of this transformation is critically dependent on the choice of phosphine ligand, which modulates the stability and reactivity of the palladium catalyst throughout the catalytic cycle.[3][4] Over the past decades, several generations of increasingly sophisticated ligands have been developed, each expanding the reaction's scope to include more challenging substrates, such as aryl chlorides and sterically hindered or electron-rich anilines.[1][2][5]

This guide provides a comprehensive benchmarking study of a selection of commercially available Buchwald-Hartwig ligands for the amination of a challenging substrate: (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester. This substrate presents a dual challenge: the presence of a free amino group that can potentially coordinate to the palladium center and the steric hindrance imparted by the tert-butoxycarbonyl (Boc) protecting group. The objective of this guide is to provide researchers with practical, data-driven insights to inform their ligand selection for similar transformations, thereby accelerating research and development efforts.

The Catalytic Cycle: A Ligand-Mediated Dance

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[6][7] The ligand plays a crucial role in each step:

  • Oxidative Addition: A monoligated palladium(0) complex, favored by bulky ligands, undergoes oxidative addition to the aryl halide (Ar-X) to form a palladium(II) intermediate.[1][6]

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the active palladium(0) catalyst and releasing the arylamine product.[6][7]

The steric and electronic properties of the phosphine ligand are paramount in facilitating each of these elementary steps, influencing reaction rates, yields, and overall catalyst efficiency.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-X Pd(II) L-Pd(II)(Ar)(X) OxAdd->Pd(II) AmineCoord Amine Coordination & Deprotonation Pd(II)->AmineCoord HNR'R'', Base PdAmido L-Pd(II)(Ar)(NR'R'') AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim Product Ar-NR'R'' RedElim->Pd(0)L Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Add Pd₂(dba)₃, Ligand, and NaOtBu to Schlenk tube B Evacuate and backfill with Argon (3x) A->B C Add Aryl Bromide, Amine, and Toluene B->C D Stir at 100 °C C->D E Monitor by TLC/GC-MS D->E F Quench with Water E->F Upon Completion G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Purify by Column Chromatography H->I

Sources

The Strategic Synthesis of Key Pharmaceutical Intermediates: A Cost-Benefit Analysis of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the selection of a synthetic pathway is a critical decision, balancing efficiency, scalability, and cost. This guide provides an in-depth analysis of the use of (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester, a key intermediate in the synthesis of high-value oncology therapeutics such as Osimertinib (AZD9291), against alternative synthetic strategies. By examining the underlying chemical principles, experimental data, and economic factors, this document serves as a practical resource for making informed decisions in complex pharmaceutical synthesis.

Introduction: The Critical Role of Intermediates in Drug Synthesis

The journey from a promising molecular entity to a life-saving therapeutic is paved with intricate synthetic challenges. The strategic choice of chemical intermediates is paramount, directly influencing the overall yield, purity, and economic viability of the final active pharmaceutical ingredient (API). This compound has emerged as a valuable building block, particularly in the construction of complex aniline derivatives that form the core of many targeted therapies. Its utility is exemplified in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1]

This guide will dissect the synthetic route to a key Osimertinib intermediate that leverages this Boc-protected aniline. We will then present a comparative analysis with a viable alternative pathway, scrutinizing each step from the perspective of a senior application scientist, focusing on the causality behind experimental choices and the self-validating nature of robust protocols.

The Boc-Protected Route: A Detailed Examination

The use of a Boc (tert-butoxycarbonyl) protecting group for anilines offers several advantages, including its stability under a range of reaction conditions and its relatively straightforward removal under acidic conditions.[2][3] The synthesis of a key triamine intermediate for Osimertinib via the this compound pathway is a well-documented and optimized process, particularly for industrial-scale production.[4]

Synthetic Workflow: Boc-Protected Route

A 4-Fluoro-2-methoxy-5-nitroaniline B (4-Fluoro-2-methoxy-5-nitro-phenyl)-carbamic acid tert-butyl ester A->B Boc2O, Et3N, DMAP C This compound (Hypothetical Intermediate) B->C Nucleophilic Substitution (Side Chain) D N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine C->D Coupling Partner E N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine D->E Reduction (Fe/NH4Cl) A 4-Fluoro-2-methoxy-5-nitroaniline B N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine A->B 3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole, Acid C N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine B->C N,N,N'-trimethylethane-1,2-diamine, DMA D N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine C->D Reduction (Fe/NH4Cl)

Caption: A convergent synthetic route to the Osimertinib triamine intermediate using an unprotected aniline.

Experimental Protocol: Convergent Synthesis of the Triamine Intermediate

This route directly couples the aniline and pyrimidine fragments before introducing the side chain.

Step 1: Nucleophilic Aromatic Substitution of the Pyrimidine Core

  • Combine 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq), 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq), and methanesulfonic acid (1.2 eq) in 1,4-dioxane.

  • Heat the mixture to 80°C and stir for several hours until reaction completion is observed by TLC.

  • Add DIPEA (2.2 eq) to the reaction mixture.

  • Filter the resulting mixture and dry under vacuum to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine.

Step 2: Introduction of the Side Chain

  • Dissolve the product from Step 1 (1.0 eq) in N,N,N'-trimethyl-1,2-ethanediamine.

  • Heat the mixture and stir until the starting material is consumed, as monitored by TLC.

  • After cooling, perform an aqueous workup and extract the product.

  • Dry the organic layer and concentrate to obtain N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine.

Step 3: Reduction of the Nitro Group [5]

  • This step is analogous to the final step in the Boc-protected route, employing iron powder and ammonium chloride in an ethanol/water mixture to reduce the nitro group to the corresponding aniline, yielding the desired triamine intermediate.

Cost Analysis of the Unprotected Aniline Route
Reagent/Starting MaterialTypical PurityEstimated Cost (per kg)
4-Fluoro-2-methoxy-5-nitroaniline>98%$750 - $950 [6][7][8]
3-(2-chloropyrimidin-4-yl)-1-methyl-1H-indole>97%Varies significantly, research/custom synthesis scale
Methanesulfonic Acid>99%~$50 - $150
N,N,N'-trimethyl-1,2-ethanediamine>98%Varies significantly by supplier [9][10][11]

Note: The cost of the pyrimidine starting material is a significant variable in this route and is often subject to custom synthesis pricing.

Comparative Analysis: Performance and Strategic Considerations

FeatureBoc-Protected RouteUnprotected Aniline Route
Number of Steps 3 (for the key intermediate)3 (for the key intermediate)
Overall Yield Reported up to 81% for the three steps [4]Can be high, but dependent on the efficiency of the initial coupling.
Key Challenges - Cost and handling of Boc₂O- Potential for side reactions during Boc protection/deprotection- Multi-step linear synthesis of the aniline fragment- Potential for lower yields in the initial coupling of the unprotected aniline- Cost and availability of the pyrimidine starting material- Potential for side reactions with the unprotected aniline
Scalability Well-optimized for industrial scale. [4]Potentially scalable, but may require more optimization of the coupling step.
Cost-Effectiveness Can be cost-effective at scale due to high and reliable yields, despite the cost of Boc₂O.Highly dependent on the cost of the pyrimidine starting material. May be more cost-effective if the pyrimidine is readily available at a low price.

The Role of Alternative Protecting Groups: Cbz and Fmoc

While the Boc group is prevalent in the synthesis of this particular intermediate, other protecting groups such as Carboxybenzyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) are also widely used for amines in organic synthesis. [2][6]

  • Cbz (Carboxybenzyl) Group: Typically removed by catalytic hydrogenation. This method is mild and often provides high yields. However, it is incompatible with other functional groups that are sensitive to reduction, such as alkenes or alkynes. For a molecule like Osimertinib, which contains an acrylamide moiety, the use of a Cbz group would require careful strategic planning to avoid reduction of the Michael acceptor.

  • Fmoc (9-fluorenylmethoxycarbonyl) Group: This group is base-labile, typically removed with piperidine. This provides orthogonality to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. [2]However, the Fmoc group is generally more expensive than the Boc group, and the dibenzofulvene byproduct of its cleavage can sometimes complicate purification.

For the synthesis of anilines intended for cross-coupling reactions, the choice of protecting group can influence the reactivity of the aniline nitrogen and the overall success of the coupling. The steric hindrance and electronic effects of the protecting group can play a significant role. [1]

Conclusion: A Strategic Choice Based on Context

The cost-benefit analysis of using this compound in synthesis reveals a nuanced landscape where the optimal choice is highly dependent on the specific context of the project.

The Boc-protected route offers a robust and well-established pathway with high reported yields, making it an attractive option for large-scale, reliable production. The primary drawback is the cost of the Boc anhydride and the additional protection/deprotection steps inherent in this strategy. However, for a high-value API like Osimertinib, the assurance of a consistent and high-yielding process may outweigh the upfront reagent costs.

The convergent, unprotected aniline route presents a more streamlined approach, potentially reducing the overall step count from the basic starting materials. The economic viability of this route is heavily contingent on the cost and availability of the pre-functionalized pyrimidine core. For research and development purposes, or if a cost-effective source of the pyrimidine is secured, this route can be highly advantageous.

Ultimately, the decision to employ this compound should be made after a thorough evaluation of the project's scale, budget, timeline, and the availability of key starting materials. Both the Boc-protected and the convergent, unprotected aniline routes represent viable and powerful strategies in the arsenal of the modern synthetic chemist. This guide provides the foundational data and a logical framework to empower researchers to make the most strategic and economically sound decisions for their specific synthetic endeavors.

References

  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. Available at: [Link]

  • Improved process for preparing osimertinib or a salt thereof. Google Patents.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Photochemical Protection of Amines with Cbz and Fmoc Groups. ResearchGate. Available at: [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. Available at: [Link]

  • o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. National Institutes of Health. Available at: [Link]

  • N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl). PubChem. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. National Institutes of Health. Available at: [Link]

  • Di-tert-butyl dicarbonate (Boc 2 O), 1 kg. Carl ROTH. Available at: [Link]

  • Selective Fmoc and Cbz protection of aromatic amino group in the presence of similar aliphatic function in liquid CO2. ResearchGate. Available at: [Link]

  • N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine. Pharmaffiliates. Available at: [Link]

  • Cross-coupling strategies for aniline synthesis. ResearchGate. Available at: [Link]

  • 4-Fluoro-2-methoxy-5-nitroaniline: A Key Intermediate for Osimertinib Synthesis. Papharma. Available at: [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]

  • Fluoro 5 Nitroaniline Exports. Zauba. Available at: [Link]

  • Cas 1421372-67-9,1,4-BenzenediaMine, N1-[2-(diMethylaMino)ethyl]. LookChem. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • New and Convergent Synthesis of Osimertinib. ResearchGate. Available at: [Link]

  • N1,N1,N2-Trimethylethane-1,2-diamine. Oakwood Chemical. Available at: [Link]

  • N1,N1,N2-Trimethylethane-1,2-diamine dihydrochloride. Allschoolabs. Available at: [Link]

  • 2-Chloro-4-nitro-1H-imidazole. Amerigo Scientific. Available at: [Link]

  • N,N-Diisopropylethylamine. BMB Core Supply Center. Available at: [Link]

  • Orange - Yellow 4-Fluoro-2-Methoxy-5-Nitroaniline. IndiaMART. Available at: [Link]

Sources

Orthogonality of the Boc protecting group in multi-step synthesis involving (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Focus Molecule: (5-Amino-2-bromo-phenyl)-carbamic acid tert-butyl ester

As a Senior Application Scientist, my experience in complex multi-step syntheses has repeatedly demonstrated that a well-devised protecting group strategy is the bedrock of success. It is not merely about masking a functional group; it is about orchestrating a sequence of reactions with precision and high yield. This guide provides an in-depth analysis of the tert-butoxycarbonyl (Boc) protecting group, focusing on its orthogonality in synthetic routes starting with this compound. This starting material is a versatile building block, featuring two distinct amine functionalities and a bromine atom poised for cross-coupling reactions, making it an excellent case study for dissecting orthogonal strategies.

We will move beyond simple protocols to explore the causality behind experimental choices, compare the Boc group with viable alternatives, and provide field-tested insights to navigate potential challenges.

The Principle of Orthogonality: A Strategic Imperative

In the context of protecting groups, orthogonality refers to the ability to deprotect one functional group in the presence of another, using a specific set of reagents and conditions that leave the second group unaffected.[1] A successful multi-step synthesis hinges on this principle, allowing for the sequential and selective manipulation of different reactive sites within a molecule.[1] For our focus molecule, the goal is to leverage the free aniline for an initial transformation, while the Boc-protected amine remains inert, only to be deprotected later for subsequent functionalization.

G cluster_0 Orthogonal Deprotection Strategy cluster_1 Condition Set A cluster_2 Condition Set B mol Molecule with PG1 and PG2 deprotect1 Remove PG1 mol->deprotect1 deprotect2 Remove PG2 mol->deprotect2 prod1 PG2 remains deprotect1->prod1 prod2 PG1 remains deprotect2->prod2

Caption: The concept of orthogonal protecting groups (PG).

Profiling the Boc Group: Stability and Lability

The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its broad stability and specific lability under acidic conditions.[2]

Mechanism of Protection and Deprotection: The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) and a base.[2] The amine nitrogen acts as a nucleophile, attacking one of the carbonyls of the anhydride.[3]

Deprotection is an acid-catalyzed process. Protonation of the carbonyl oxygen is followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to liberate the free amine and carbon dioxide.[2][3][4]

G start Boc-Protected Amine (R-NHBoc) step1 Protonation by Strong Acid (H⁺) start->step1 e.g., TFA step2 Formation of t-Butyl Cation + Carbamic Acid step1->step2 C-O bond cleavage step3 Decarboxylation step2->step3 end Free Amine (R-NH₂) + CO₂ + Isobutylene step3->end

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Stability Profile: The key to the Boc group's orthogonality is its robust stability under a wide range of conditions, which is contrasted by its specific sensitivity to acid.

  • Stable to Bases: It is stable to common bases like triethylamine (NEt₃), pyridine, and even stronger bases like LDA and t-BuOK.[5]

  • Stable to Nucleophiles: It resists attack from most nucleophiles, including organometallics (RLi, RMgX) and amines.[5]

  • Stable to Reductive Conditions: The Boc group is compatible with many common reduction methods, including catalytic hydrogenation (H₂/Pd, H₂/Rh) and hydride reagents like LiAlH₄ and NaBH₄.[4][5] This is a critical point of differentiation from the Cbz group.[4]

  • Stable to Most Oxidants: It generally withstands common oxidizing agents.[5]

This stability profile allows for a vast chemical space to be explored on other parts of the molecule without disturbing the Boc-protected amine.

Comparative Analysis: Boc vs. Orthogonal Alternatives

While Boc is a workhorse, understanding its performance relative to other common amine protecting groups is essential for strategic planning. The primary orthogonal partners for Boc are the benzyloxycarbonyl (Cbz) and 9-fluorenylmethoxycarbonyl (Fmoc) groups.

Protecting GroupInstallation ReagentDeprotection ConditionOrthogonal ToKey Considerations
Boc Boc₂OStrong Acid (e.g., TFA, HCl)[3]Cbz, FmocCan generate t-butyl cations, potentially causing side reactions with nucleophilic residues.[1][6]
Cbz (Z) Cbz-ClCatalytic Hydrogenation (H₂/Pd-C)[4]Boc, FmocNot compatible with reactions involving double or triple bonds or other reducible groups.[4]
Fmoc Fmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)[3]Boc, CbzUnsuitable for reactions that require basic conditions.

This table clearly illustrates the orthogonal relationship. One can selectively remove a Boc group with acid while leaving a Cbz group intact, or remove an Fmoc group with a base while both Boc and Cbz groups remain.[1][3]

Experimental Design: A Synthetic Workflow

Let's apply this knowledge to a practical workflow using this compound. The strategy is to first perform a palladium-catalyzed cross-coupling reaction on the aryl bromide, a reaction that leverages the free amine's electron-donating properties, followed by Boc deprotection to unmask the second amine for further diversification.

A Starting Material (5-Amino-2-bromo-phenyl)- carbamic acid tert-butyl ester B Intermediate Boc-protected biaryl diamine A->B Suzuki or Buchwald-Hartwig Coupling (e.g., ArB(OH)₂, Pd catalyst, Base) C Deprotected Product Biaryl diamine B->C Boc Deprotection (e.g., TFA/DCM) D Final Product C->D Functionalization of newly freed amine (e.g., Acylation, Alkylation)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.